N-(2-Hydroxyethyl)-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLHYHWFVOHKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947145 | |
| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-97-5 | |
| Record name | N-(2-Hydroxyethyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24309-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)acetoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)acetoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(2-Hydroxyethyl)-3-oxobutanamide CAS 24309-97-5 properties
Topic: N-(2-Hydroxyethyl)-3-oxobutanamide (CAS 24309-97-5) Content Type: In-Depth Technical Guide
CAS: 24309-97-5 | Formula: C₆H₁₁NO₃ | MW: 145.16 g/mol
Executive Summary
This compound (also known as N-Acetoacetylethanolamine) is a bifunctional building block bridging the gap between polymer science and medicinal chemistry. Characterized by a reactive acetoacetyl moiety attached to a hydroxyethyl tail, it serves as a versatile scaffold.[1] In polymer chemistry, it is a critical monomer for introducing "active methylene" sites into backbones, enabling formaldehyde-free, ambient-temperature crosslinking in waterborne coatings. In pharmaceutical synthesis, it functions as a pharmacophore precursor for 1,4-dihydropyridines (calcium channel blockers) via the Hantzsch reaction.[2]
Physicochemical Specifications
| Property | Value | Note |
| Appearance | White to pale yellow crystalline solid | May solidify from melt as brownish mass if impure. |
| Melting Point | 104 – 106 °C | Sharp melting point indicates high purity. |
| Boiling Point | ~373.7 °C (Predicted) | Decomposes at high temperatures; typically not distilled. |
| Density | 1.132 ± 0.06 g/cm³ | Predicted value. |
| Solubility | High in Water, Alcohols, THF | Amphiphilic nature due to -OH and Amide groups. |
| pKa | ~11.5 (Active Methylene) | The CH₂ group is acidic enough for base-catalyzed condensation. |
Synthesis & Manufacturing
The industrial and laboratory synthesis primarily relies on the reaction of diketene with ethanolamine. This route is preferred over transamidation of ethyl acetoacetate due to higher atom economy and the avoidance of alcohol byproducts that complicate purification.
Primary Synthetic Route (Diketene Addition)
The nucleophilic attack of the primary amine of ethanolamine on the carbonyl carbon of diketene opens the ring to form the acetoacetamide derivative.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Temperature: Controlled at -5°C to 0°C (Exothermic reaction).
-
Yield: Typically >80%.[3]
Synthesis Pathway Diagram
Mechanistic Reactivity[4]
The utility of CAS 24309-97-5 stems from its three distinct reactive centers:
-
Active Methylene (C2): Flanked by two carbonyls, these protons are acidic (pKa ~11), enabling alkylation, Knoevenagel condensation, and Michael additions.
-
Ketone Carbonyl (C3): Susceptible to nucleophilic attack by amines (Schiff base formation).
-
Primary Hydroxyl (Terminal): Available for esterification, urethane formation, or further functionalization without disturbing the acetoacetyl group.
Keto-Enol Tautomerism
In solution, the molecule exists in equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, which is crucial for its chelation properties with metals (e.g., in curing agents).
Reactivity Map
Applications in R&D
Polymer Science: Green Crosslinking
In waterborne coatings, this molecule acts as a non-toxic alternative to isocyanates or aziridines.
-
Mechanism: The acetoacetyl group reacts with added diamines (e.g., hexamethylenediamine) or adipic acid dihydrazide (ADH) to form stable enamine or hydrazone linkages.
-
Advantage: This reaction proceeds at ambient temperature and releases water rather than toxic volatiles (formaldehyde-free).
-
Usage: It is often incorporated into acrylic lattices or used as a modifier for polyurethanes to improve solvent resistance and hardness.
Medicinal Chemistry: Hantzsch Synthesis
It serves as the
-
Target: Synthesis of 1,4-dihydropyridine derivatives (calcium channel blockers like Nifedipine analogs).
-
Protocol: Condensation with an aromatic aldehyde and a nitrogen source (ammonia or ammonium acetate) yields the heterocyclic core. The hydroxyethyl tail improves the water solubility of the resulting pharmacophore.
Experimental Protocols
Protocol A: Laboratory Synthesis (Diketene Route)
-
Safety Precaution: Diketene is a lachrymator and highly reactive. Work in a fume hood.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with nitrogen.
-
Charge: Add 30.0 g (0.36 mol) of diketene dissolved in 300 mL dry THF . Cool the solution to -5°C using an ice/salt bath.
-
Addition: Add 23.0 mL (0.38 mol) of ethanolamine dropwise over 60 minutes. Maintain internal temperature below 0°C.
-
Reaction: Stir at 0°C for 1 hour. Monitor consumption of diketene by TLC (or disappearance of characteristic IR peak at ~1890 cm⁻¹).
-
Workup: Evaporate solvent under reduced pressure (rotary evaporator).
-
Purification: The residue is often pure enough for use. If crystallization is needed, recrystallize from ethyl acetate/hexane.
-
Yield: Expect ~41 g (80%) of white solid.
Protocol B: Ambient Crosslinking Test (Coatings)
-
Preparation: Dissolve 1.0 g of this compound in 10 mL water/ethanol (50:50).
-
Crosslinker: Add 0.5 equivalents of Adipic Acid Dihydrazide (ADH).
-
Curing: Cast film on a glass slide. Allow to dry at room temperature (25°C).
-
Observation: The film should become insoluble in water within 24 hours due to hydrazone network formation.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Eye Damage/Irritation | H318 | Causes serious eye damage. |
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles/face shield. The substance can cause irreversible eye damage upon contact.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The active methylene group is sensitive to oxidation over long periods.
-
Spill: Sweep up solid spills to avoid dust generation. Do not flush into surface water.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 24309-97-5). Retrieved from [4]
-
ChemicalBook. CAS 24309-97-5 Properties and Synthesis. Retrieved from
-
Feng, J., et al. (2020). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines. Journal of Coatings Technology.[1] Retrieved from
-
Hantzsch, A. (1881).[3] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[5][6] Berichte der deutschen chemischen Gesellschaft. (Classic Reaction Reference).
-
PubChem. Compound Summary: this compound. Retrieved from
Sources
- 1. paint.org [paint.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
N-(2-Hydroxyethyl)acetoacetamide: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Topic: N-(2-Hydroxyethyl)acetoacetamide chemical structure and molecular weight Content Type: In-depth Technical Guide
Executive Summary
N-(2-Hydroxyethyl)acetoacetamide (CAS: 24309-97-5) represents a critical bifunctional building block in organic synthesis and medicinal chemistry. Characterized by its acetoacetamide core and a pendant hydroxyethyl group, this molecule serves as a versatile "chassis" for constructing nitrogen-containing heterocycles, particularly quinoxalines and quinolines.
This guide provides a rigorous technical analysis of its physicochemical properties, tautomeric behavior, synthetic pathways, and downstream applications. It is designed for researchers requiring high-fidelity data to optimize reaction parameters in drug development workflows.
Chemical Identity and Structural Analysis[1][2]
Core Identifiers
| Parameter | Specification |
| IUPAC Name | N-(2-Hydroxyethyl)-3-oxobutanamide |
| CAS Registry Number | 24309-97-5 |
| Common Synonyms | N-Acetoacetylethanolamine; 2-Acetoacetamidoethanol |
| Molecular Formula | |
| SMILES | CC(=O)CC(=O)NCCO |
Molecular Weight Calculation
Precise molecular weight determination is essential for stoichiometry in high-throughput screening (HTS) and process scale-up.
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 145.158 g/mol |
Structural Tautomerism
The reactivity of N-(2-Hydroxyethyl)acetoacetamide is governed by the keto-enol tautomerism of the
-
Keto Form: Dominates in polar aprotic solvents; essential for nucleophilic substitution at the
-carbon (active methylene). -
Enol Form: Stabilized by intramolecular hydrogen bonding (cis-enol) and solvent interactions; critical for chelation chemistry and certain cyclization mechanisms.
Figure 1: Keto-Enol Tautomerism governing the reactivity profile of N-(2-Hydroxyethyl)acetoacetamide.
Synthesis and Manufacturing Protocols
The industrial and laboratory synthesis of N-(2-Hydroxyethyl)acetoacetamide relies on the acylation of ethanolamine. The choice of acylating agent dictates the purity profile and workup complexity.
Primary Route: Diketene Acylation
This is the preferred route for high-purity synthesis due to atom economy (100%) and the absence of alcohol byproducts.
Reaction Mechanism: The nucleophilic amine of ethanolamine attacks the carbonyl carbon of the diketene ring, leading to ring opening and formation of the acetoacetamide.
Experimental Protocol (Lab Scale):
-
Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Solvent: Dichloromethane (DCM) or Water (if temperature is strictly controlled).
-
Procedure:
-
Charge Ethanolamine (1.0 eq) into the flask.
-
Cool to 0–5°C (Reaction is highly exothermic).
-
Add Diketene (1.05 eq) dropwise, maintaining internal temperature
. -
Critical Control Point: Rapid addition causes bis-acylation (O-acylation of the hydroxyl group).
-
-
Workup: Evaporate solvent under reduced pressure. The product often solidifies upon standing.
Secondary Route: Transamidation (Ethyl Acetoacetate)
Used when handling diketene (toxic/unstable) is not feasible.
-
Drawback: Requires removal of ethanol to drive equilibrium; slower kinetics; potential for side reactions (Schiff base formation).
Figure 2: Comparative synthetic workflows for N-(2-Hydroxyethyl)acetoacetamide.
Analytical Characterization
Validating the structure requires distinguishing between the target amide and potential O-acylated byproducts (esters).
Nuclear Magnetic Resonance (NMR)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Methyl ( | 2.25 (Keto) / 1.95 (Enol) | Singlet | Distinct shift due to hybridization change. |
| Active Methylene ( | 3.45 | Singlet | Characteristic of |
| N-Methylene ( | 3.40 - 3.50 | Multiplet | Overlap often occurs. |
| O-Methylene ( | 3.70 - 3.80 | Triplet | Diagnostic for intact hydroxyethyl chain. |
| Amide NH | 7.0 - 8.0 | Broad | Exchangeable with |
Infrared Spectroscopy (IR)
-
3300–3400 cm⁻¹: Broad OH/NH stretch.
-
1715 cm⁻¹: Ketone C=O stretch (Keto form).
-
1650 cm⁻¹: Amide I band (C=O).
-
1540 cm⁻¹: Amide II band (N-H bend).
Applications in Drug Development[4]
Heterocycle Synthesis (Quinoxalines)
The primary utility of N-(2-Hydroxyethyl)acetoacetamide in medicinal chemistry is its role as a C3-synthon for heterocycles.
-
Mechanism: The active methylene group undergoes Knoevenagel condensation or Vilsmeier-Haack reactions.
-
Target: Quinoxaline derivatives, which are privileged scaffolds in oncology (kinase inhibitors) and antimicrobial research.
Polymer Conjugation & Crosslinking
The pendant hydroxyl group allows this molecule to be tethered to carboxylic acid-functionalized polymers, introducing the acetoacetyl group.
-
Function: The acetoacetyl group acts as a "chemical velcro," capable of reacting with amines or hydrazides under mild conditions to form stable crosslinks (enamine/hydrazone formation).
-
Use Case: Reducing aldehyde emissions in polyurethane foams by scavenging residual formaldehyde.
Safety and Handling (MSDS Highlights)
While generally considered low toxicity compared to its precursors (diketene), standard laboratory safety protocols apply.
-
Hazards: Irritant to eyes, skin, and respiratory system.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent hydrolysis or slow polymerization.
-
Incompatibility: Strong oxidizing agents, strong bases (induces polymerization).
References
-
ChemicalBook. (2025). N-(2-hydroxyethyl)acetoacetamide Properties and CAS Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90459, N-(2-Hydroxyethyl)acetoacetamide. Retrieved from
-
Google Patents. (2021). Process for reducing aldehyde emissions in polyether polyols and polyurethane foams (WO2021179240A1). Retrieved from
-
BenchChem. (2025). Synthesis and Troubleshooting of Hydroxyethyl-amide derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: N-(2-Hydroxyethyl)acetoacetamide.[1][2][3] Retrieved from
Sources
Acetoacetamide N-(2-hydroxyethyl) derivative synthesis overview
An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)acetoacetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for N-(2-hydroxyethyl)acetoacetamide, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, step-by-step experimental protocols, and comparative analysis of the two predominant synthesis pathways: the acetoacetylation of 2-aminoethanol using diketene and the transamidation of ethyl acetoacetate. The narrative emphasizes the causality behind experimental choices, adherence to safety protocols, and methods for purification and characterization, ensuring a robust and reproducible synthesis.
Introduction: The Significance of N-(2-hydroxyethyl)acetoacetamide
N-(2-hydroxyethyl)acetoacetamide, with the chemical structure CH₃C(O)CH₂C(O)NHCH₂CH₂OH, is a bifunctional molecule of significant interest in organic synthesis. It incorporates a β-ketoamide moiety and a primary alcohol. This unique combination makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, specialty polymers, and pigments.[1] The active methylene group offers a site for further alkylation and condensation reactions, while the hydroxyl group can be derivatized or used to impart hydrophilicity. Understanding its synthesis is fundamental to leveraging its full potential as a building block.
This guide will explore the two most practical and industrially relevant methods for its preparation, providing the technical depth necessary for laboratory-scale synthesis and process optimization.
Core Synthetic Pathways: A Mechanistic and Practical Comparison
The synthesis of N-(2-hydroxyethyl)acetoacetamide is dominated by two strategic approaches, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.
Pathway I: Acetoacetylation via Diketene
This is the most direct and atom-economical route, widely employed in industrial settings for the production of acetoacetamides.[1] The reaction involves the nucleophilic ring-opening of the highly reactive β-lactone ring of diketene by 2-aminoethanol (ethanolamine).
Mechanism: The primary amine of 2-aminoethanol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the diketene lactone. This is followed by the cleavage of the acyl-oxygen bond, leading to the formation of the stable amide product. This reaction is typically rapid and highly exothermic. The mechanism of this acyl fission is a key factor in the high reactivity of diketene as an alkylating agent.[2][3]
Caption: Mechanism of N-(2-hydroxyethyl)acetoacetamide synthesis via diketene.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as toluene, ethyl acetate, or tetrahydrofuran (THF) are preferred to prevent the solvent from competing with the amine in reacting with diketene.
-
Temperature Control: The reaction is highly exothermic. The initial addition of diketene must be performed at low temperatures (0-10 °C) to control the reaction rate, prevent side reactions, and ensure safety.
-
Reagent Purity: 2-Aminoethanol should be anhydrous, as water readily hydrolyzes diketene to form acetoacetic acid, which can complicate purification.[1]
Pathway II: Transamidation of Ethyl Acetoacetate
This classical approach involves the reaction of an ester, ethyl acetoacetate (EAA), with 2-aminoethanol. It is an equilibrium-controlled nucleophilic acyl substitution.
Mechanism: The reaction proceeds through the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. The equilibrium is driven towards the product by the elimination of ethanol. To achieve high conversion, the ethanol byproduct must be removed from the reaction mixture.[4][5]
Caption: Mechanism of N-(2-hydroxyethyl)acetoacetamide synthesis via transamidation.
Causality Behind Experimental Choices:
-
Temperature: Higher temperatures (reflux) are required to overcome the activation energy of amide formation and to facilitate the removal of ethanol.
-
Byproduct Removal: The use of a Dean-Stark apparatus or performing the reaction under reduced pressure is a common strategy to remove ethanol as it forms, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[6]
-
Catalysis: While the reaction can proceed thermally, acid or base catalysts can be employed to accelerate the rate of transamidation, although this can introduce additional side reactions and complicate purification.[7]
Comparative Analysis
| Parameter | Pathway I: Diketene | Pathway II: Ethyl Acetoacetate |
| Reaction Rate | Very fast, highly exothermic | Slow, equilibrium-controlled |
| Typical Yields | High (>90%) | Moderate to High (60-85%), dependent on byproduct removal |
| Reaction Conditions | Low temperature (0-25 °C) | High temperature (Reflux, >100 °C) |
| Byproducts | None (100% atom economy) | Ethanol |
| Reagent Handling | Diketene is highly toxic, flammable, and moisture-sensitive.[8][9] | Reagents are standard, less hazardous laboratory chemicals. |
| Scalability | Excellent for industrial scale | Good for lab scale; requires efficient distillation for large scale. |
Detailed Experimental Protocols
The following protocols are self-validating systems designed for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Diketene
Safety Directive: Diketene is extremely toxic, flammable, and reacts violently with water and bases.[10][11] It must be handled with extreme caution under an inert atmosphere (Nitrogen or Argon). Use non-sparking tools and ensure all glassware is scrupulously dry.[8]
Materials:
-
2-Aminoethanol (1.0 eq, e.g., 6.11 g, 0.1 mol)
-
Diketene (1.05 eq, e.g., 8.83 g, 0.105 mol)
-
Anhydrous Ethyl Acetate (200 mL)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble a dry, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2-aminoethanol (6.11 g) in anhydrous ethyl acetate (100 mL) in the flask. Cool the solution to 0-5 °C using an ice-water bath.
-
Diketene Addition: Charge the dropping funnel with diketene (8.83 g) dissolved in anhydrous ethyl acetate (50 mL). Add the diketene solution dropwise to the stirred 2-aminoethanol solution over 60-90 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. An uncontrolled exothermic reaction can lead to violent polymerization.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of 2-aminoethanol.[6]
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil or a low-melting-point solid.
Protocol 2: Synthesis via Ethyl Acetoacetate
Materials:
-
Ethyl Acetoacetate (1.0 eq, e.g., 13.01 g, 0.1 mol)
-
2-Aminoethanol (1.1 eq, e.g., 6.72 g, 0.11 mol)
-
Toluene (150 mL)
-
Round-bottom flask with magnetic stirrer and Dean-Stark apparatus.
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: Charge the flask with ethyl acetoacetate (13.01 g), 2-aminoethanol (6.72 g), and toluene (150 mL).
-
Reaction & Byproduct Removal: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until no more ethanol is collected in the trap.[6]
-
Monitoring: The reaction can be monitored by observing the volume of ethanol collected (theoretical: ~4.6 g or 5.8 mL).
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Caption: General laboratory workflow for synthesis and purification.
Purification:
-
Vacuum Distillation: For larger scales, fractional distillation under high vacuum is the preferred method for purifying the liquid product. This effectively removes non-volatile impurities and unreacted starting materials.
-
Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6]
-
Work-up (Optional): If side products are suspected, an aqueous work-up can be performed before distillation. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-aminoethanol, then with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
Characterization (Predicted): As reference spectra for N-(2-hydroxyethyl)acetoacetamide are not readily available in common databases, the following are predicted assignments based on its structure.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0-7.5 ppm (broad singlet, 1H, N-H)
-
δ ~3.7 ppm (triplet, 2H, -CH₂-OH)
-
δ ~3.5 ppm (singlet, 2H, -C(O)-CH₂-C(O)-)
-
δ ~3.4 ppm (quartet, 2H, -NH-CH₂-)
-
δ ~2.5 ppm (broad singlet, 1H, -OH)
-
δ ~2.2 ppm (singlet, 3H, CH₃-C(O)-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~201 ppm (C=O, ketone)
-
δ ~168 ppm (C=O, amide)
-
δ ~61 ppm (-CH₂-OH)
-
δ ~50 ppm (-C(O)-CH₂-C(O)-)
-
δ ~43 ppm (-NH-CH₂-)
-
δ ~30 ppm (CH₃-C(O)-)
-
-
IR (neat, cm⁻¹): ~3350 (O-H, N-H stretch), ~1715 (C=O ketone stretch), ~1650 (C=O amide I band), ~1550 (N-H bend, amide II band).
Conclusion
The synthesis of N-(2-hydroxyethyl)acetoacetamide can be effectively achieved via two primary pathways. The reaction of 2-aminoethanol with diketene offers a rapid, high-yield, and atom-economical route that is ideal for industrial production, provided that the significant hazards associated with diketene are rigorously managed. For laboratory-scale synthesis where safety and reagent accessibility are paramount, the transamidation of ethyl acetoacetate provides a reliable, albeit slower, alternative. The choice of synthetic route should be guided by the desired scale, available equipment for safety and purification, and economic considerations. Both pathways, when executed with precision, yield a valuable bifunctional intermediate for further chemical innovation.
References
-
ChemicalBook. (n.d.). ketene - Safety Data Sheet. Retrieved February 19, 2026, from a URL available through Google search.[10]
-
Benchchem. (2025). Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. Retrieved February 19, 2026, from a URL available through Google search.[6]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved February 19, 2026, from [Link]
-
MedKoo Biosciences. (n.d.). Material Safety Data Sheet (MSDS) - Diketene. Retrieved February 19, 2026, from a URL available through Google search.[9]
-
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Introduction: The Unique Chemical Versatility of the Beta-Keto Amide Moiety
An In-Depth Technical Guide to Beta-Keto Amide Functional Monomers for Polymer Chemistry
In the landscape of functional polymers, the search for monomers that impart unique, tunable, and reactive properties to the final macromolecule is perpetual. Among the vast array of functional groups, the beta-keto amide stands out for its remarkable chemical versatility. This moiety, characterized by a ketone and an amide group separated by a methylene unit, offers a rich playground for polymer chemists, materials scientists, and drug development professionals. Its importance is rooted in a unique combination of reactivity, structural dynamics, and coordination chemistry, making it a cornerstone for designing advanced, "smart" materials.
The power of the beta-keto amide lies in its inherent keto-enol tautomerism, an equilibrium between two constitutional isomers.[1][2] This dynamic equilibrium is not merely a chemical curiosity; it is the engine that drives many of the advanced functionalities of the resulting polymers. The enol form introduces a nucleophilic C=C double bond and an acidic hydroxyl group, while the keto form presents two electrophilic carbonyl centers.[3] This duality allows for a wide range of post-polymerization modifications and imparts properties such as pH-responsiveness and metal chelation. Furthermore, the amide group provides a site for hydrogen bonding, influencing polymer solubility, thermal properties, and biocompatibility, making these materials particularly attractive for biomedical applications.[4][5] This guide will provide an in-depth exploration of the synthesis of beta-keto amide monomers, their polymerization, and the cutting-edge applications of the resulting polymers.
Section 1: Synthesis of Beta-Keto Amide Monomers: Crafting the Building Blocks
The successful design of a functional polymer begins with the robust synthesis of its monomeric precursor. Several synthetic strategies have been developed to produce beta-keto amides, each with distinct advantages concerning yield, scalability, and substrate scope.
1.1 Acylation of Amide Enolates and Equivalents
One of the most fundamental approaches involves the acylation of amide enolates.[6] However, generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton.[6][7] To circumvent this, methodologies often employ synthetic equivalents of amide enolates. A notable strategy uses ethylenediamine-derived β-enamino amides, which can be selectively acylated at the alpha-carbon.[7][8] These intermediates then undergo a domino fragmentation in acidic media to yield the desired functionalized β-keto amides.[6][7] This method is particularly useful for preparing β-keto amides with sensitive functional groups, such as protected amino acids, making it relevant for creating building blocks for bioactive polymers.[7]
1.2 Reactions Involving Diketene and Related Precursors
Diketene and its derivatives, like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), serve as highly efficient and atom-economical precursors.[3][9] The reaction of TMD with primary or secondary amines in refluxing tetrahydrofuran (THF), often catalyzed by sodium acetate, provides β-ketoamides in nearly quantitative yields under mild conditions.[9] This method is praised for its scalability, environmental friendliness, and avoidance of harsh reagents, making it suitable for industrial applications.[9]
1.3 Condensation and Coupling Strategies
More advanced methods include the condensation of dianions of malonic acid mono-amides with acid chlorides, followed by acidic workup to induce decarboxylation, yielding the final product in good yields.[10] Additionally, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools. For instance, magnesium enolates can be coupled with various acyl donors in a decarboxylative Claisen condensation to produce highly functionalized β-keto esters, which can subsequently be converted to amides.[8]
The choice of synthetic route is dictated by the desired complexity of the monomer, the required scale, and the tolerance of other functional groups present in the molecule.
Section 2: Polymerization Techniques for Beta-Keto Amide Monomers
The translation of monomer functionality to a macromolecule hinges on the polymerization technique. Beta-keto amide monomers, often incorporating a polymerizable group like a methacrylate or acrylamide, are compatible with a range of modern polymerization methods.
2.1 Controlled Radical Polymerization (CRP)
Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are paramount for synthesizing well-defined polymers with controlled molecular weights, narrow dispersity (PDI), and complex architectures (e.g., block, graft, or star polymers).[11][12]
RAFT polymerization is particularly effective for monomers containing ketone functionalities.[11] For example, a methacrylate monomer with a reactive ketone side-chain, 2-(4-oxo-pentanoate) ethyl methacrylate (PAEMA), has been successfully polymerized via RAFT to yield polymers with low PDI values (e.g., 1.25).[11] The living nature of this polymerization is demonstrated by a linear increase in molecular weight with monomer conversion, allowing for the subsequent chain extension to form block copolymers, such as with poly(ethylene glycol) methyl ether acrylate (PEGMA).[11] This control is critical for applications in drug delivery, where polymer architecture dictates encapsulation efficiency and release kinetics.
2.2 Polycondensation
When the beta-keto amide functionality is part of a difunctional monomer (e.g., a diamine or a diacid), polycondensation is a viable route to produce polymers like polyamides or poly(ester-amide)s.[13][14] For instance, new classes of poly(ether keto amide)s have been prepared by condensing diamines containing ether and ketone linkages with diacids like terephthalic acid.[14] These methods, including interfacial polycondensation, can yield high-performance polymers with excellent thermal stability.[13] However, achieving high molecular weights can be challenging, and the control over polymer architecture is less precise than with CRP.
Section 3: Applications Leveraging Beta-Keto Amide Functionality
The unique chemical nature of the beta-keto amide moiety translates into polymers with advanced, often "smart," properties. These materials are finding increasing use in high-value applications, particularly in the biomedical and environmental fields.
3.1 Stimuli-Responsive Systems for Drug Delivery
The amide group can act as a weak acid, allowing it to be protonated or deprotonated in response to pH changes. This makes polymers containing beta-keto amides excellent candidates for pH-responsive drug delivery systems.[15] For example, a polymer can be designed to be soluble and stable at physiological pH (7.4) but to undergo a conformational change or degradation in the acidic microenvironment of a tumor (pH ~6.5) or within the endosome (pH ~5.0), triggering the release of an encapsulated drug.[16] This targeted release minimizes systemic toxicity and enhances therapeutic efficacy.[15] Poly(β-amino amide)s, for instance, are biodegradable polymers that can be used to create nanoparticles for efficient RNA delivery, targeting specific organs like the spleen.[17]
3.2 Metal Chelation for Environmental and Catalytic Applications
The 1,3-dicarbonyl structure of the beta-keto amide (particularly in its enol form) is an excellent bidentate ligand for a wide range of metal ions.[18][19] This property can be harnessed to create polymers for heavy metal remediation from contaminated water.[19] The polymer acts as a selective sponge, binding toxic metal ions like lead, cadmium, or iron.[18][19] The kinetics of these reactions show that metal ions like Cu(II) and Fe(III) can react readily with the keto tautomer of acetoacetamide.[18] This chelating ability can also be used to immobilize metal catalysts on a polymer support, combining the advantages of homogeneous and heterogeneous catalysis.
3.3 Versatile Scaffolds for Bioconjugation
Polymers with pendent beta-keto groups serve as versatile platforms for post-polymerization modification.[11] The ketone functionality is more stable than aldehydes and can react efficiently with aminooxy-containing molecules to form stable oxime linkages.[11] This "click-like" reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biological molecules such as peptides, proteins, or small molecule drugs without requiring harsh reagents.[11] This approach allows for the creation of a library of functional materials from a single parent polymer, which is invaluable in drug discovery and development.[11]
| Polymer System | Monomer(s) | Polymerization | Key Property | Application | Reference |
| pPAEMA | 2-(4-oxo-pentanoate) ethyl methacrylate | RAFT | Reactive ketone side-chain | Platform for bioconjugation | [11] |
| Poly(β-amino amide) | Primary amines, bis(acrylates) | Michael Addition | pH-Responsive, Biodegradable | RNA delivery, Spleen targeting | [17] |
| Poly(ester-amide)s | Diarylidenecyclohexanone, Diacid chlorides | Interfacial Polycondensation | High thermal stability | High-performance materials | [13] |
| pH-Sensitive Micelles | Suberic acid, Ethylenediamine | Polycondensation | pH-triggered disassembly | Controlled drug release | [16] |
Section 4: Detailed Experimental Protocol: Synthesis and RAFT Polymerization
To provide a practical, field-proven methodology, this section details a representative workflow for the synthesis of a beta-keto amide functional monomer and its subsequent controlled polymerization. This protocol is designed to be self-validating, with clear steps and characterization checkpoints.
Workflow: From Monomer to Functional Polymer
Part 1: Synthesis of N-(2-(methacryloyloxy)ethyl)-3-oxobutanamide
-
Rationale: This protocol utilizes the reaction of an amine with TMD, a high-yield and clean method for generating the beta-keto amide functionality directly onto a polymerizable methacrylate backbone.[9]
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Add 2-aminoethyl methacrylate hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to free the amine.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Redissolve the crude product in dichloromethane and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure monomer as a viscous oil or solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should clearly show peaks corresponding to the methacrylate vinyl protons, the ethyl spacer, the methylene group between the carbonyls, and the terminal methyl group of the keto-amide moiety.
-
Part 2: RAFT Polymerization of the Monomer
-
Rationale: This protocol uses RAFT to achieve a controlled polymerization, yielding a polymer with a predictable molecular weight and low polydispersity, which is essential for high-performance applications.[11]
-
Methodology:
-
In a Schlenk flask, dissolve the synthesized monomer (e.g., 100 eq), a RAFT agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (1.0 eq), and an initiator like Azobisisobutyronitrile (AIBN) (0.2 eq) in an anhydrous solvent (e.g., DMF or dioxane).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 3-24 hours, depending on the desired conversion). Samples can be taken periodically via a degassed syringe to monitor kinetics.[11]
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Isolate the polymer by precipitating the concentrated reaction mixture into a large volume of a non-solvent, such as cold diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.
-
Validation: Determine the monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks in the ¹H NMR spectrum.[11] Analyze the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). A linear evolution of Mn with conversion and a PDI value below 1.3 are indicative of a well-controlled polymerization.[11]
-
Conclusion and Future Outlook
Beta-keto amide functional monomers are far more than simple building blocks; they are sophisticated tools for the creation of next-generation polymers. Their unique keto-enol tautomerism and reactive nature provide a direct pathway to materials with built-in responsiveness, chelating capabilities, and platforms for straightforward bioconjugation. The ability to polymerize these monomers using controlled radical techniques further empowers scientists to design complex macromolecular architectures with unparalleled precision. For researchers in drug development, these polymers offer a robust platform for creating sophisticated delivery vehicles that can respond to biological cues. For materials scientists, they open doors to novel adsorbents, catalysts, and smart coatings. As synthetic methodologies become even more refined and our understanding of the structure-property relationships deepens, the role of beta-keto amide-based polymers in solving complex challenges in medicine, technology, and environmental science is set to expand dramatically.
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N-(2-Hydroxyethyl)-3-oxobutanamide solubility in water and organic solvents
An In-Depth Technical Guide to the Solubility and Handling of N-(2-Hydroxyethyl)-3-oxobutanamide
Executive Summary
This compound (CAS 24309-97-5), also known as N-(2-Hydroxyethyl)acetoacetamide, is a bifunctional monomer and intermediate characterized by a reactive acetoacetyl group and a primary hydroxyl group. Its dual functionality makes it a critical building block in the synthesis of high-performance hydrogels, thermosetting coatings, and pharmaceutical intermediates (e.g., Hantzsch dihydropyridine synthesis).
This guide addresses the critical solubility parameters required for processing, purification, and formulation. Unlike simple amides, the solubility of this compound is governed by a competition between its highly polar hydrogen-bonding network and its susceptibility to keto-enol tautomerism.
Physicochemical Profile
To understand solubility, we must first establish the fundamental properties of the solute.
| Property | Data | Source/Validation |
| CAS Number | 24309-97-5 | [Sigma-Aldrich, 2026] |
| Molecular Formula | Calculated | |
| Molecular Weight | 145.16 g/mol | Calculated |
| Physical State | Solid (Crystalline Powder) | [Fisher Scientific, 2025] |
| Melting Point | 104 – 106 °C | [Sigma-Aldrich, 2026] |
| Predicted LogP | -1.1 to -0.3 | Hydrophilic (Water Soluble) |
| pKa (Predicted) | ~11.5 (Amide), ~9 (Enol) | Weakly Acidic |
Solubility Mechanism & Profile
The solubility of this compound is driven by three distinct molecular interactions:
-
Hydrogen Bonding (Dominant): The primary hydroxyl (-OH) and the amide (-NH-CO-) groups act as strong H-bond donors and acceptors.
-
Dipole-Dipole Interactions: The 1,3-dicarbonyl system creates a significant permanent dipole.
-
Keto-Enol Tautomerism: In polar protic solvents (water, methanol), the keto form dominates. In non-polar aprotic solvents, the enol form is stabilized by intramolecular H-bonding, though the compound's overall high polarity limits solubility in these media.
Solubility Interaction Map
Caption: Solubility interaction map illustrating the dominance of Hydrogen Bonding in aqueous and alcoholic systems versus hydrophobic exclusion in non-polar solvents.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Aqueous | Water, Buffer (pH 4-8) | High (>100 mg/mL) | Polymerization, Formulation. Note: Avoid high pH to prevent hydrolysis. |
| Alcohols | Methanol, Ethanol, IPA | High | Recrystallization (Hot), Synthesis. |
| Polar Aprotic | DMSO, DMF, DMAc | High | NMR analysis, Solution Polymerization. |
| Ethers | THF, 1,4-Dioxane | Moderate | Synthesis medium (e.g., reaction with diketene). |
| Esters | Ethyl Acetate | Moderate/Low | Extraction, Purification (Anti-solvent). |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Precipitation, Washing crystals. |
| Chlorinated | Dichloromethane (DCM) | Low | Extraction (limited efficiency). |
Experimental Protocols
As a scientist, relying on literature values is insufficient for critical formulations. You must validate solubility in your specific matrix.
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the saturation limit in a specific solvent at ambient temperature.
Materials:
-
0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).
-
Scintillation vials (20 mL).
-
Analytical Balance.
Workflow:
-
Saturation: Add excess solid (approx. 500 mg) to 2 mL of the target solvent in a vial.
-
Equilibration: Vortex for 2 minutes, then shake/stir at 25°C for 24 hours. Ensure solid remains visible (saturated).
-
Filtration: Filter the supernatant through a 0.45 µm filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (Vacuum oven at 40°C or Nitrogen stream). Caution: Do not exceed 60°C to avoid thermal degradation/polymerization.
-
Measurement: Weigh the dried vial (
). -
Calculation:
Protocol B: Recrystallization (Purification)
Since the compound is a solid (MP 104°C), recrystallization is the preferred method for purification from crude reaction mixtures.
Solvent System: Ethanol (Solvent) + Hexane (Anti-solvent) OR Ethyl Acetate (Solvent) + Heptane.
Caption: Two-solvent recrystallization workflow utilizing the polarity difference between Ethanol and Hexane.
Stability & Handling in Solution
1. Hydrolysis Risk: The acetoacetyl group is susceptible to hydrolysis, particularly in basic aqueous conditions.
-
Mechanism: Nucleophilic attack at the amide carbonyl or the ketone carbonyl.
-
Recommendation: Maintain aqueous solutions at pH 5.0 – 7.0 . Avoid storing aqueous solutions for prolonged periods (>24 hours) unless frozen.
2. Polymerization Risk:
While not a vinyl monomer itself, the active methylene group (
-
Storage: Store the solid under inert atmosphere (Nitrogen/Argon) at room temperature.
3. Tautomerism in NMR:
When analyzing solubility via NMR, be aware that in
References
-
Sigma-Aldrich. (2026). Product Specification: this compound (CAS 24309-97-5).[1][2][3][5]Link
-
PubChem. (2026). Compound Summary: this compound.[1][2][3][6][4][5] National Library of Medicine. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Acetoacetamide derivatives.Link
-
BenchChem. (2025). Technical Guide: Synthesis and Purification of Acetoacetamides.Link
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- 1. 85038-45-5 | 2-(2-Chloropropanamido)acetic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
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- 3. 50607-30-2 | Piperidine-2,4-dione | Amides | Ambeed.com [ambeed.com]
- 4. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound [P81664] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. 24309-97-5 | CAS DataBase [m.chemicalbook.com]
A Tale of Two Ketones: An In-depth Technical Guide to the Divergent Worlds of Acetoacetoxy Esters and Acetoacetamides
For the discerning researcher, scientist, and drug development professional, the β-keto functionality is a cornerstone of synthetic strategy. Its unique electronic landscape, characterized by an acidic α-carbon nestled between two carbonyl groups, offers a versatile platform for carbon-carbon bond formation and molecular elaboration. Within this class of compounds, acetoacetoxy esters and acetoacetamides represent two closely related yet functionally distinct families. This guide delves into the core differences between these two synthons, moving beyond superficial structural comparisons to explore the nuanced interplay of reactivity, stability, and application that governs their utility in modern chemical and pharmaceutical science.
The Electronic and Structural Landscape: More Than Just an Oxygen Versus a Nitrogen
At first glance, the distinction between an acetoacetoxy ester and an acetoacetamide is a simple substitution of an oxygen atom for a nitrogen atom. However, this seemingly minor change precipitates a cascade of electronic and steric effects that fundamentally alter the character of the molecule.
The amide bond in an acetoacetamide is significantly more stable than the ester linkage in its counterpart.[1][2][3] This enhanced stability is a direct consequence of the superior ability of the nitrogen atom's lone pair to participate in resonance with the amide carbonyl. This resonance imparts a greater degree of double-bond character to the C-N bond, rendering it more resistant to nucleophilic attack and subsequent hydrolysis.[1][3] In contrast, the lone pair on the ester oxygen is less available for donation due to oxygen's higher electronegativity, resulting in a more electrophilic carbonyl carbon and a more labile ester bond. This fundamental difference in stability has profound implications for their respective applications, particularly in biological systems where enzymatic and pH-mediated hydrolysis are prevalent.[2]
Hydrogen Bonding Capabilities: A Key Differentiator
The presence of an N-H bond in primary and secondary acetoacetamides introduces the capacity for hydrogen bond donation, a feature absent in acetoacetoxy esters. This, coupled with the hydrogen bond accepting capability of the amide carbonyl oxygen, allows acetoacetamides to form more extensive and robust intermolecular hydrogen-bonding networks. This distinction influences their physical properties, such as melting point and solubility, and can play a crucial role in their interaction with biological targets like enzymes, where hydrogen bonding is a key determinant of binding affinity.
Synthesis: A Shared Progenitor, Divergent Paths
A highly efficient and industrially significant route to both acetoacetoxy esters and acetoacetamides employs a common, highly reactive precursor: diketene.[4][5][6][7] This versatile four-membered ring lactone serves as a potent acetoacetylating agent, reacting readily with nucleophiles to generate the desired β-keto functionality. The choice of nucleophile—an alcohol for the ester or an amine for the amide—dictates the final product.
Synthesis of Acetoacetoxy Esters from Diketene
The reaction of diketene with an alcohol, often catalyzed by an acid or a base, proceeds via the nucleophilic attack of the alcohol on the carbonyl carbon of the β-lactone ring. This is followed by ring-opening to yield the corresponding acetoacetoxy ester.[8] Industrial processes are optimized to minimize side reactions such as the polymerization of diketene.[5]
Experimental Protocol: Synthesis of Ethyl Acetoacetate from Diketene
Causality: This protocol utilizes triethylamine as a basic catalyst to facilitate the nucleophilic attack of ethanol on diketene. The reaction is performed at a controlled temperature to prevent the exothermic reaction from leading to unwanted byproducts.
Methodology:
-
To a stirred solution of anhydrous ethanol (1.5 eq) in a suitable inert solvent (e.g., toluene) under a nitrogen atmosphere, add triethylamine (0.1 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add freshly distilled diketene (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS until the diketene is consumed.
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the triethylamine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl acetoacetate.
Caption: Synthesis of Ethyl Acetoacetate from Diketene.
Synthesis of Acetoacetamides from Diketene
The synthesis of acetoacetamides follows a similar mechanistic pathway, with a primary or secondary amine acting as the nucleophile.[9] The reaction is typically rapid and exothermic. The greater nucleophilicity of amines compared to alcohols often means that the reaction can proceed without a catalyst.
Experimental Protocol: Synthesis of N-Methylacetoacetamide from Diketene
Causality: This protocol leverages the high nucleophilicity of methylamine to directly react with diketene without the need for a catalyst. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.
Methodology:
-
To a stirred aqueous solution of methylamine (40%, 1.2 eq), cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add freshly distilled diketene (1.0 eq) dropwise, maintaining the reaction temperature below 15 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.
-
Monitor the reaction by HPLC or LC-MS to confirm the consumption of diketene.
-
The resulting aqueous solution of N-methylacetoacetamide can often be used directly in subsequent steps or concentrated under reduced pressure if the pure compound is required.
Caption: Synthesis of N-Methylacetoacetamide from Diketene.
A Dichotomy in Reactivity: Acidity and Tautomerism
The reactivity of both acetoacetoxy esters and acetoacetamides is dominated by the chemistry of the active methylene group and the phenomenon of keto-enol tautomerism.
Acidity of the α-Hydrogens
The protons on the carbon flanked by the two carbonyl groups are significantly acidic, with pKa values for compounds like ethyl acetoacetate around 11 in water.[10][11] This acidity is a consequence of the ability of the resulting enolate anion to delocalize the negative charge onto both carbonyl oxygens. While direct comparative pKa data for acetoacetamides is less common in standard texts, the electronic nature of the amide group suggests a nuanced difference. The resonance donation from the nitrogen in the amide can slightly decrease the electron-withdrawing ability of the amide carbonyl compared to the ester carbonyl, which might suggest a slightly higher pKa for the acetoacetamide. However, both are sufficiently acidic to be readily deprotonated by common bases like alkoxides, forming nucleophilic enolates that are central to their synthetic utility.
Keto-Enol Tautomerism: A Shifting Equilibrium
Both classes of compounds exist as an equilibrium mixture of the keto and enol tautomers. However, the position of this equilibrium can differ significantly.
Caption: Keto-Enol Tautomerism Equilibrium.
For acetoacetoxy esters like ethyl acetoacetate, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation.[12][13] The proportion of the enol tautomer is highly solvent-dependent, increasing in non-polar solvents where the intramolecular hydrogen bond is more favorable.
In contrast, for acetoacetamides, the keto form is often overwhelmingly favored in the liquid phase. The stronger intermolecular hydrogen bonding capabilities of the amide group can disrupt the intramolecular hydrogen bond that would stabilize the enol form.
| Compound | Tautomer | Key Stabilizing/Destabilizing Factors |
| Acetoacetoxy Ester | Keto | Generally more stable C=O bond than C=C. |
| Enol | Intramolecular hydrogen bonding; conjugation of C=C with C=O. Favored in non-polar solvents. | |
| Acetoacetamide | Keto | Strong intermolecular hydrogen bonding favors this form. |
| Enol | Intramolecular hydrogen bonding is less favorable due to competing intermolecular interactions. |
Divergent Applications: From Polymer Scaffolds to Precision Therapeutics
The distinct chemical personalities of acetoacetoxy esters and acetoacetamides have led to their deployment in different arenas of chemical science and technology.
Acetoacetoxy Esters: Masters of Polymer Chemistry and General Synthesis
The reactivity of the acetoacetoxy group has been extensively harnessed in polymer chemistry. Acetoacetoxyethyl methacrylate (AAEM) is a prominent example of a functional monomer that can be incorporated into polymer chains.[14][15][16][17][18] The pendant acetoacetoxy groups can then be used for cross-linking reactions, for instance, with amines or hydrazides, to improve the mechanical properties and solvent resistance of coatings and adhesives.[14] This chemistry allows for the formulation of ambient temperature curing systems, which is highly desirable from both an energy and a safety perspective.[15]
In the realm of drug delivery, the hydrolysable ester bond of acetoacetoxy-functionalized polymers is being explored for the controlled release of therapeutic agents.[19][20] The rate of hydrolysis can be tuned by altering the polymer backbone and the local chemical environment.
Acetoacetamides: Precision Tools in Drug Discovery
The enhanced stability of the amide bond makes acetoacetamides particularly well-suited for applications in medicinal chemistry, where compounds must endure the aqueous environment of the body.[1][2] The acetoacetamide moiety is found in a number of active pharmaceutical ingredients (APIs) and serves as a key building block in their synthesis.[4][6][7][9]
A notable application of acetoacetamide derivatives is in the development of kinase inhibitors.[21][22][23][24] The ability of the acetoacetamide scaffold to present functional groups in a specific three-dimensional orientation allows for precise interactions with the ATP-binding site or allosteric pockets of kinases, which are critical targets in cancer therapy. For example, N-benzyl-substituted acetamide derivatives have been investigated as potent Src kinase inhibitors.[21][22][23]
Conclusion: A Matter of Strategic Choice
The journey from the shared precursor of diketene to the distinct chemical entities of acetoacetoxy esters and acetoacetamides is a compelling illustration of how subtle structural modifications can lead to profound differences in chemical behavior and application. The choice between these two versatile building blocks is not arbitrary but a strategic decision based on the desired properties of the final product. For applications demanding robust, hydrolytically stable scaffolds, particularly in the challenging environment of biological systems, the acetoacetamide is often the superior choice. Conversely, where facile cross-linking or controlled degradation is paramount, the acetoacetoxy ester offers a wealth of opportunities. A deep understanding of their intrinsic differences is, therefore, indispensable for the modern scientist aiming to design and synthesize molecules with precision and purpose.
References
-
Diketene - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
Diketene Market Size, Growth and Analysis Report - 2033. (2024, September 13). Retrieved February 20, 2026, from [Link]
-
Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. Retrieved February 20, 2026, from [Link]
-
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Chemical Reactivity and Biological Activity of Diketene | Request PDF. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters?. (2020, November 30). Stack Exchange. Retrieved February 20, 2026, from [Link]
-
Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. Retrieved February 20, 2026, from [Link]
-
The Stability of Enamine Crosslinks formed from Acetoacetate/Amine in Synthetic Hydrogels | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Why is the enol form of acetylacetone more stable?. (2025, July 11). Filo. Retrieved February 20, 2026, from [Link]
-
Thiazolyl N-benzyl-substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (2011, October 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Diketene Derivatives Market: Growth Driven by Pharmaceuticals and Agrochemical Applications. (2026, February 11). BriefingWire. Retrieved February 20, 2026, from [Link]
-
Diketene Derivatives Market Size, Share and Forecast To 2032. (2024, June 17). Retrieved February 20, 2026, from [Link]
-
1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. (2021, May 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides (video). (n.d.). Khan Academy. Retrieved February 20, 2026, from [Link]
-
A study of acetoacetoxyethyl methacrylate hydrolysis in acrylic latex polymers as a function of pH | Request PDF. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
α-Diketone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Crosslinking in Acetoacetoxy Functional Waterborne Crosslinkable Latexes | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
faq | acetoacetoxy ethyl methacrylate (aaem). (n.d.). Gantrade. Retrieved February 20, 2026, from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
(PDF) Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Imines from Aldehydes and Ketones with Primary Amines. (2020, January 19). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. (2024, September 5). PubMed. Retrieved February 20, 2026, from [Link]
-
Acetoacetoxy Ethyl Methacrylate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved February 20, 2026, from [Link]
-
2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. (n.d.). KPU Pressbooks. Retrieved February 20, 2026, from [Link]
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12.9: Reactions of Aldehydes and Ketones with Alcohols. (2014, September 4). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Which enol form is more stable?. (2021, January 23). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]
-
A study of acetoacetoxyethyl methacrylate hydrolysis in acrylic latex polymers as a function of pH. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
Solvent Steric Effect in Keto-Enol Equilibria and its Quantitative Correlation with Alkyl Mass. (n.d.). Zenodo. Retrieved February 20, 2026, from [Link]
-
EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). Joseph A DiVerdi. Retrieved February 20, 2026, from [Link]
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Design and Synthesis of some novel Quinazoline-thioacetamide derivatives as anticancer agents, apoptotic inducers, radio-sensitizers, and VEGFR inhibitors | Request PDF. (2025, August 8). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025, September 5). Nature. Retrieved February 20, 2026, from [Link]
-
Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding.. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
PREC AAEM Monomer | Acetoacetoxyethyl Methacrylate | CAS#21282-97-3. (n.d.). Retrieved February 20, 2026, from [Link]
-
Which has the more acidic active methylene group, ethyl acetocetate or acetyl acetone, and why?. (2019, September 2). Quora. Retrieved February 20, 2026, from [Link]
-
Ethyl acetoacetate - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
The \mathrm{pK}_{\text {a's }} of ethyl acetoacetate and diethyl malonate.. (2024, June 1). Filo. Retrieved February 20, 2026, from [Link]
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Methodological & Application
Protocol for synthesizing N-(2-Hydroxyethyl)-3-oxobutanamide from diketene
Abstract & Utility
This application note details the protocol for synthesizing N-(2-Hydroxyethyl)-3-oxobutanamide (CAS: 2483-00-3), also known as acetoacetamidoethanol (AAE). This compound is a bifunctional monomer featuring a reactive acetoacetyl group and a primary hydroxyl group. It is widely utilized in the synthesis of high-performance polymers (polyurethanes, polyesters) to introduce cross-linking sites or chelating properties, and as a precursor for heterocyclic pigments (e.g., pyrazolones).
The synthesis involves the nucleophilic ring-opening of diketene by ethanolamine (2-aminoethanol). While the chemistry is straightforward, the extreme reactivity and toxicity of diketene require a rigorously controlled protocol to ensure safety and product purity.[1]
Safety Briefing: Diketene Handling (CRITICAL)
DANGER: Diketene is a lachrymatory, toxic, and highly reactive liquid. It must be handled with extreme caution.
| Hazard Class | Description |
| Acute Toxicity | Fatal if inhaled (LC50 ~200 ppm). Highly toxic by ingestion and skin absorption. |
| Reactivity | Exothermic polymerization occurs with acids, bases, or amines. Can lead to thermal runaway/explosion if not cooled. |
| Flammability | Flash point ~33°C. Vapors are heavier than air. |
| Lachrymator | Causes severe eye and respiratory tract irritation even at low concentrations. |
Mandatory Controls:
-
Engineering: All operations must be performed in a functioning fume hood.
-
PPE: Full-face respirator (if outside hood) or sash down; butyl rubber gloves (diketene penetrates nitrile); chemical splash goggles; lab coat.
-
Quench: Have a solution of 10% NaOH available to neutralize spills (slowly/carefully, as this generates heat).
Reaction Mechanism
The synthesis proceeds via an exothermic nucleophilic acyl substitution. The nitrogen atom of the ethanolamine attacks the carbonyl carbon of the lactone ring in diketene. This leads to ring opening, forming the beta-keto amide bond.
Note on Selectivity: While ethanolamine contains both an amine (-NH2) and a hydroxyl (-OH) group, the amine is significantly more nucleophilic. Under controlled temperatures (<30°C), N-acylation is kinetically favored over O-acylation, yielding the desired amide with high selectivity.
Mechanism Diagram (DOT)
Figure 1: Mechanistic pathway of diketene ring opening by ethanolamine.
Experimental Protocol
Materials & Equipment[2][3]
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Quantity (Example) |
| Ethanolamine | 61.08 | 1.0 | 1.012 | 6.11 g (100 mmol) |
| Diketene | 84.07 | 1.05 | 1.089 | 8.83 g (8.1 mL, 105 mmol) |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 50 mL |
-
Equipment: 3-neck round bottom flask (250 mL), addition funnel (pressure-equalizing), nitrogen inlet, thermometer, ice/water bath, magnetic stirrer.
Step-by-Step Methodology
Step 1: System Setup
-
Flame-dry the glassware under vacuum and backfill with Nitrogen (
). Moisture can hydrolyze diketene to acetoacetic acid.[4] -
Charge the flask with Ethanolamine (6.11 g) and anhydrous DCM (30 mL).
-
Cool the solution to 0–5°C using an ice bath. Stirring must be vigorous to prevent localized hot spots.
Step 2: Controlled Addition (The Critical Step)
-
Dilute Diketene (8.83 g) with DCM (20 mL) in the addition funnel. Note: Dilution helps manage the exotherm.
-
Add the Diketene solution dropwise over 45–60 minutes.
-
Monitor Temperature: Do not allow the internal temperature to exceed 10°C . If it spikes, stop addition immediately and let cool.
-
Reasoning: Higher temperatures promote O-acylation (ester formation) and polymerization of diketene.
-
Step 3: Reaction Completion
-
Once addition is complete, maintain the mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for an additional 2–4 hours.
-
Validation: Spot on TLC (SiO2, 5% MeOH in DCM). Diketene spot should disappear. Stain with KMnO4 (product oxidizes).
Step 4: Workup & Isolation
-
Concentration: Evaporate the solvent (DCM) under reduced pressure (Rotovap) at <40°C.
-
Residue: You will obtain a pale yellow, viscous oil.
-
Purification (Optional):
-
The crude purity is often >95% and sufficient for polymer synthesis.
-
If high purity is required, the oil can be crystallized by triturating with cold diethyl ether or ethyl acetate/hexane mixture.
-
Note: Vacuum distillation is risky due to thermal instability; if attempted, use high vacuum (<0.5 mmHg) and keep pot temp <100°C.
-
Process Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis process.
Characterization & Data Analysis
The product should be analyzed to confirm the formation of the amide and the integrity of the hydroxyl group.
| Technique | Expected Signal | Assignment |
| 1H NMR (CDCl3) | Methyl group ( | |
| Methylene ( | ||
| N-methylene ( | ||
| O-methylene ( | ||
| Amide NH | ||
| IR Spectroscopy | 1715 | Ketone C=O stretch |
| 1650 | Amide I band (C=O) | |
| 3300-3400 | Broad OH/NH stretch |
Troubleshooting Guide:
-
Low Yield/Polymerization: Temperature during addition was likely too high. Ensure strict <10°C control.
-
Yellow/Orange Color: Oxidation or presence of amine impurities. Ensure nitrogen atmosphere.
-
Solidification: The product may crystallize slowly. This is normal. Melting point is approx 35–40°C (hygroscopic solid).
References
-
Lawton, G. (2011). Diketene. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
-
Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241-318. (Foundational review on diketene reactivity). Link
-
Lonza Group. (n.d.). Diketene Derivatives Brochure. (Industrial handling and synthesis parameters). Link
-
Boese, A. B. (1940). Process for preparing acetoacetyl amides. U.S. Patent No.[5][6] 2,152,132. (Early patent describing the fundamental reaction of diketene with amines). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Diketene. Link
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- 5. US6262283B1 - Stereoselective synthesis of 24-hydroxylated compounds useful for the preparation of aminosterols, vitamin D analogs, and other compounds - Google Patents [patents.google.com]
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Application Note: High-Efficiency Synthesis of Ethyl 3-((2-hydroxyethyl)amino)but-2-enoate
[1]
Abstract & Scope
This application note details the synthesis of Ethyl 3-((2-hydroxyethyl)amino)but-2-enoate via the condensation of ethyl acetoacetate (EAA) and ethanolamine (2-aminoethanol).[1] This
We present two validated protocols:
Scientific Background & Mechanism[1][2][3][4][5][6][7][8]
Chemoselectivity and Regioselectivity
The reaction between
The resulting intermediate (hemiaminal) undergoes dehydration to form the enamine rather than the imine.[1] This preference is thermodynamically driven by the formation of a six-membered intramolecular hydrogen bond between the enamine N-H and the ester carbonyl oxygen, creating a stable conjugated system known as a "chelated enamine" .
Reaction Mechanism
The mechanism proceeds via nucleophilic addition-elimination:[2]
-
Nucleophilic Attack: The lone pair of the ethanolamine nitrogen attacks the ketone carbonyl of EAA.[1]
-
Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.[1]
-
Dehydration: Loss of water drives the equilibrium toward the enamine.[1][3]
-
Stabilization: The product adopts the Z-configuration to maximize intramolecular H-bonding.[1]
Figure 1: Mechanistic pathway of condensation.[1][4] The reaction is driven by the thermodynamic stability of the conjugated enamine product.
Experimental Protocols
Materials & Equipment
-
Reactants: Ethyl acetoacetate (CAS: 141-97-9, >99%), Ethanolamine (CAS: 141-43-5, >99%).[1]
-
Solvents: Ethanol (absolute), Ethyl Acetate/Hexane (for TLC).[1]
-
Equipment: Magnetic stirrer, rotary evaporator, vacuum pump, Dean-Stark apparatus (Method B only).
Method A: Solvent-Free Synthesis (Recommended)
Best for: High yield, green chemistry compliance, and speed.
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with Ethyl acetoacetate (13.0 g, 0.1 mol) .
-
Addition: Place the flask in a water bath at 25°C. Add Ethanolamine (6.1 g, 0.1 mol) dropwise over 10 minutes under vigorous stirring.
-
Reaction: Stir the neat mixture at room temperature for 30–60 minutes. The mixture will become viscous and may solidify into a pale yellow mass.[1]
-
Work-up:
-
Purification: Recrystallize from minimal hot ethanol or diethyl ether if a solid; if oil, use as-is for subsequent steps.
Expected Yield: 92–98%[1]
Method B: Azeotropic Reflux (Ethanol/Toluene)
Best for: Large-scale water removal or when precise stoichiometry is critical.[1]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charge: Add Ethyl acetoacetate (13.0 g, 0.1 mol) , Ethanolamine (6.1 g, 0.1 mol) , and Toluene (100 mL) (or Benzene).
-
Catalyst Option: Add 0.1 mol% p-toluenesulfonic acid (pTSA) to accelerate the reaction, though often unnecessary .[1]
-
-
Reflux: Heat to reflux (110°C) for 3–4 hours. Monitor water collection in the trap.
-
Completion: Stop heating when water evolution ceases.
-
Work-up: Evaporate the solvent under reduced pressure.
Expected Yield: 85–90%
Data Analysis & Validation
Comparative Data Summary
| Parameter | Method A (Solvent-Free) | Method B (Reflux) |
| Reaction Time | 0.5 – 1.0 Hour | 3.0 – 5.0 Hours |
| Energy Profile | Low (Room Temp) | High (Reflux) |
| Yield | 95% (Average) | 88% (Average) |
| Atom Economy | High (Only water lost) | Lower (Solvent waste) |
| Purity (Crude) | >95% | >90% |
Analytical Validation (Self-Validating Checks)
Thin Layer Chromatography (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]
-
Visualization: UV light (254 nm) or Iodine chamber.[1]
-
Result: Product
~0.4–0.[1]5. Reactant (EAA) ~0.[1]6. Disappearance of EAA spot indicates completion.
NMR Spectroscopy (
- 1.26 (t, 3H): Ester methyl group.[1]
- 1.92 (s, 3H): Methyl group on the double bond (allylic).[1]
- 4.45 (s, 1H): Olefinic proton (C=CH).[1] Key indicator of enamine formation.
- 8.50–9.00 (br s, 1H): NH proton (chelated).[1] Broad signal confirms H-bonding.
Figure 2: Quality control decision tree for reaction monitoring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Use molecular sieves (4Å) or high vacuum at end of reaction. |
| Dark Product | Oxidation or Polymerization | Conduct reaction under Nitrogen/Argon atmosphere; reduce temperature.[1] |
| Solidification | Product crystallization | This is normal.[1] Triturate with cold diethyl ether to obtain white crystals.[1] |
| Side Products | Amide formation | Ensure temperature is kept low (<50°C).[1] High heat favors amide formation at the ester site.[1] |
Safety & Hazardous Substance Management
References
-
Master Organic Chemistry.[1] (2018).[1] Enamines: Formation, Properties, Reactions and Mechanisms.[3] Retrieved from [Link]
-
Organic Chemistry Portal.[1] (n.d.). Synthesis of Enamines. Retrieved from [Link]
-
Bartoli, G., et al. (2004).[1] Solvent-free synthesis of
-enaminones. European Journal of Organic Chemistry.[1][5] (General reference for solvent-free enamine synthesis methodologies). - -enamino ester handling).[1]
Sources
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
Ambient temperature curing of acetoacetylated polymers with diamines
Application Note: Ambient Temperature Curing of Acetoacetylated Polymers with Diamines
Executive Summary
This guide details the chemistry and application of curing acetoacetylated (AcAc) polymers with diamines at ambient temperature. Unlike isocyanate-based polyurethanes, this chemistry offers a non-toxic, isocyanate-free route to high-performance thermosets. The curing mechanism relies on the rapid condensation of acetoacetate groups with primary amines to form enamines (specifically vinylogous urethanes/amides), releasing water as a byproduct.[1] This document provides actionable protocols for synthesizing acetoacetylated prepolymers and formulating fast-curing coating systems.
Part 1: The Chemistry of Cure
Mechanism: Enamine Formation
The core reaction is the condensation of a primary amine with the ketone carbonyl of the acetoacetate moiety. This is distinct from the Michael Addition (often associated with acetoacetates and acrylates). In this system, the diamine acts directly as the nucleophile.[2]
-
Nucleophilic Attack: The primary amine attacks the ketone carbon of the acetoacetate.
-
Dehydration: A carbinolamine intermediate forms and rapidly loses water to form a ketimine.
-
Tautomerization: The ketimine tautomerizes to the more stable enamine form, stabilized by hydrogen bonding with the ester carbonyl (forming a 6-membered chelate ring).
Key Characteristic: The reaction is extremely fast at room temperature (often <15 minutes pot life without modification) and is reversible (hydrolysis can occur if water is trapped).
Reaction Pathway Diagram
Figure 1: Step-wise mechanism of enamine formation from acetoacetate and primary amine.
Part 2: Material Selection
Success depends on balancing the reactivity of the amine with the functionality of the resin.
Resin Architecture
Acetoacetylated resins are typically prepared via two routes:
-
Copolymerization: Using monomers like Acetoacetoxyethyl Methacrylate (AAEM) (Eastman) with acrylics.[3]
-
Transesterification: Converting hydroxyl-functional polymers (polyesters, castor oil) using tert-butyl acetoacetate (tBAA) .
Hardener (Diamine) Selection
The steric hindrance of the amine dictates the pot life.
| Amine Type | Example | Reactivity | Pot Life | Film Properties |
| Aliphatic | Ethylene Diamine (EDA), HMDA | Extreme | < 5 mins | Brittle, high hardness |
| Cycloaliphatic | Isophorone Diamine (IPDA) | High | 10-20 mins | Good balance of tough/hard |
| Polyether | Jeffamine® D-230 | Moderate | 20-40 mins | Flexible, impact resistant |
| Blocked | Ketimines | Latent | Hours | Moisture cure required |
Part 3: Experimental Protocols
Protocol A: Synthesis of Acetoacetylated Prepolymer (Transesterification)
Objective: Functionalize a hydroxyl-terminated polymer (e.g., Castor Oil or Polyester Polyol) with acetoacetate groups. Safety: Perform in a fume hood. t-Butanol is generated.[4]
Materials:
-
Base Polyol (e.g., Castor Oil, OH value ~160 mg KOH/g).
-
tert-Butyl Acetoacetate (tBAA).[4]
-
Catalyst: No catalyst required for high temperatures (>100°C), or mild acid catalyst.
-
Equipment: 3-neck flask, mechanical stirrer, Dean-Stark trap or distillation condenser, nitrogen inlet.
Procedure:
-
Stoichiometry: Calculate tBAA required. Use a 1:1 molar ratio of tBAA to Polyol Hydroxyl groups.
-
Calculation:
-
-
Setup: Charge the polyol into the flask. Begin nitrogen purge.
-
Addition: Add tBAA slowly to the polyol under stirring.
-
Reaction: Heat the mixture to 100°C – 130°C .
-
Distillation: As the reaction proceeds, tert-butanol (bp 82°C) will distill off. Collect and measure the volume to track conversion.
-
Completion: Continue heating until the theoretical amount of tert-butanol is collected (approx. 3-6 hours).
-
Stripping: Apply vacuum (approx. 20 mbar) at 100°C for 30 mins to remove trace volatiles.
-
Cooling: Cool to <50°C and discharge. The product is now an Acetoacetylated Resin.
Validation:
-
FTIR: Disappearance of broad -OH stretch (3400 cm⁻¹) and appearance of AcAc carbonyl doublets (1715 cm⁻¹ ketone, 1740 cm⁻¹ ester).
Protocol B: Formulation and Ambient Curing
Objective: Cure the synthesized resin with a diamine to form a thermoset film.
Stoichiometry Rule (Crucial): Unlike epoxy chemistry (where 1 amine H reacts with 1 epoxide), in Enamine formation, 1 Primary Amine Group (-NH₂) reacts with 1 Acetoacetate Group .
-
AcAc Eq. Wt: Molecular Weight of Resin / Number of AcAc groups.
-
Amine Eq. Wt: Molecular Weight of Amine / Number of Primary Amine Groups (Not Hydrogens).
Procedure:
-
Calculate Ratios: Target a 1:1 stoichiometric ratio of AcAc:NH₂.
-
Solvent Loading: If viscosity is high, dilute the AcAc resin with Butyl Acetate or MEK (avoid alcohols as they can reverse transesterification).
-
Mixing: Add the diamine to the resin.
-
Warning: Reaction is exothermic and immediate.
-
-
Application: Immediately apply using a drawdown bar or spray gun onto the substrate.
-
Target Wet Film Thickness: 50–100 microns (Thicker films may trap water bubbles).
-
-
Curing: Allow to stand at ambient temperature (25°C).
-
Dust Free: Typically 15–30 minutes.
-
Full Cure: 24–48 hours (allows full water evaporation).
-
Workflow Diagram
Figure 2: Operational workflow for formulating and curing acetoacetylated coatings.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Short Pot Life | High reactivity of aliphatic amines. | Use hindered amines (e.g., IPDA) or block amines as ketimines (moisture cure mechanism). |
| Film Defects (Pinholes) | Trapped water vapor (reaction byproduct). | Reduce film thickness (<50µm per coat) or add water scavengers (molecular sieves). |
| Soft Film | Incomplete cure or plasticization. | Check stoichiometry. Ensure 1:1 ratio of Functional Groups, not Hydrogens. |
| Yellowing | Oxidation of enamine. | Add UV stabilizers (HALS). Note: Enamines have slight intrinsic color. |
References
-
Webster, D. C., et al. (2019).[5][6] "An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate."[6] Coatings, 9(1), 37. (Note: Discusses AcAc synthesis protocols relevant to diamine curing). Retrieved from [Link][6][7]
- Witzeman, J. S. (1991). "Transacetoacetylation with tert-butyl acetoacetate: synthetic applications." Journal of Organic Chemistry.
-
Geurink, P. J. A., et al. (2002). "Analytical aspects of the curing of acetoacetate-functional resins with polyamines." Progress in Organic Coatings. Retrieved from [Link]
Sources
Copolymerization of N-(2-Hydroxyethyl)-3-oxobutanamide with acrylic monomers
Application Note: Strategic Incorporation of N-(2-Hydroxyethyl)-3-oxobutanamide into Acrylic Copolymers
Part 1: Executive Summary & Strategic Rationale
The Challenge: Standard acetoacetyl-functional monomers, such as Acetoacetoxyethyl Methacrylate (AAEM) , are industry standards for creating self-crosslinking acrylic latexes and high-performance coatings. However, AAEM suffers from hydrolytic instability due to the ester linkage connecting the acetoacetyl group to the spacer. In aqueous environments or high-pH formulations, this ester bond hydrolyzes, leading to loss of functionality and the formation of acetone and carbon dioxide.
The Solution: This compound (CAS: 24309-97-5), also known as N-acetoacetylethanolamine, offers a superior structural alternative. By utilizing this molecule as a precursor, researchers can synthesize a methacrylated amide analog . In this architecture, the acetoacetyl group is attached via a hydrolytically stable amide bond rather than a labile ester bond.
Core Directive: This molecule is not a vinyl monomer in its native state (it lacks a polymerizable C=C double bond). It is a functional alcohol. Therefore, this guide details the two-stage protocol required to utilize it:
-
Activation: Functionalization of the hydroxyl group to create a polymerizable monomer (e.g., 2-(3-oxobutanamido)ethyl methacrylate).
-
Copolymerization: Radical polymerization of the resulting monomer with standard acrylics.
Part 2: Mechanism & Structural Advantage
The following diagram illustrates the structural difference between commercial AAEM and the monomer derived from this compound, highlighting the stability advantage.
Figure 1: Structural comparison highlighting the hydrolytic stability advantage of the amide-linked acetoacetyl group compared to the ester-linked AAEM.[1][2][3]
Part 3: Protocol 1 - Monomer Synthesis (Activation)
Before copolymerization, the precursor must be converted into a methacrylate. We utilize Methacrylic Anhydride rather than Methacryloyl Chloride to avoid the formation of HCl, which can degrade the acetoacetyl group or induce premature polymerization.
Reagents:
-
Precursor: this compound (1.0 eq)
-
Reagent: Methacrylic Anhydride (1.1 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.01 eq)
-
Inhibitor: BHT (Butylated hydroxytoluene) (500 ppm)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
Step-by-Step Methodology:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (14.5 g, 0.1 mol), DMAP (0.12 g), and BHT (0.01 g) in 150 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C using an ice bath. Add Methacrylic Anhydride (17.0 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor reaction progress via TLC (disappearance of the alcohol spot).
-
Workup:
-
Wash the organic layer with saturated NaHCO₃ solution (3 x 50 mL) to remove methacrylic acid byproduct.
-
Wash with brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, <40°C) to obtain the pale yellow oil: 2-(3-oxobutanamido)ethyl methacrylate (OBEM) .
-
-
Validation: Confirm structure via ¹H-NMR (Look for vinyl protons at ~5.6/6.1 ppm and the methylene doublet of the acetoacetyl group at ~3.5 ppm).
Part 4: Protocol 2 - Solution Copolymerization
This protocol describes the copolymerization of the synthesized monomer (OBEM) with Methyl Methacrylate (MMA) and Butyl Acrylate (BA) to create a functional coating resin.
Target Polymer Composition:
-
MMA: 50 wt% (Hardness/Tg)
-
BA: 40 wt% (Flexibility)
-
OBEM (Functional Monomer): 10 wt% (Crosslinking Site)
Reagents:
-
Solvent: Toluene or Methyl Ethyl Ketone (MEK)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Chain Transfer Agent (Optional): n-Dodecyl mercaptan (if MW control is needed)
Experimental Workflow:
-
Reactor Preparation: Purge a 250 mL glass reactor with nitrogen for 15 minutes.
-
Initial Charge: Add 40% of the total solvent volume to the reactor and heat to 80°C .
-
Feed Preparation:
-
Monomer Mix: Combine MMA (25 g), BA (20 g), and OBEM (5 g).
-
Initiator Solution: Dissolve AIBN (0.5 g, 1 wt% based on monomer) in the remaining solvent.
-
-
Polymerization:
-
Start the monomer feed and initiator feed simultaneously.
-
Feed rate: 2 to 3 hours (Starve-feed condition to ensure random distribution of the functional monomer).
-
-
Cook-down: After feeds are complete, hold temperature at 80°C for 2 hours.
-
Scavenger Step: Add a "chaser" shot of AIBN (0.1 g) and hold for an additional 1 hour to reduce residual monomer <0.5%.
-
Cooling: Cool to room temperature. The resulting polymer solution is ready for formulation.[4]
Data Summary: Typical Properties
| Property | Value | Method |
| Solid Content | 40-50% | Gravimetric (150°C, 1h) |
| Conversion | >98% | GC (Residual Monomer) |
| Appearance | Clear to Pale Yellow | Visual |
| Acetoacetyl Eq.[5] Wt. | ~2150 g/eq | Titration (Hydroxylamine HCl) |
| Tg (Calculated) | ~15°C | Fox Equation |
Part 5: Crosslinking & Applications
The incorporated acetoacetyl groups (from OBEM) allow for room-temperature crosslinking via two primary mechanisms:
-
Diamine Crosslinking (Enamine Formation): Reaction with aliphatic diamines (e.g., Hexamethylenediamine). Fast cure, high modulus.
-
Hydrazide Crosslinking: Reaction with Adipic Dihydrazide (ADH). This is the preferred route for waterborne systems (if the solvent is exchanged) or high-performance solvent coatings, as it allows for "one-pot" stability at neutral pH and cures upon drying (pH shift/water evaporation).
Crosslinking Mechanism Diagram:
Figure 2: Crosslinking mechanism of the acetoacetamide-functionalized polymer with Adipic Dihydrazide.
References
-
Clemens, R. J. (1990). A comparison of the properties of coatings containing acetoacetyl-functional polymers with those of other reactive systems. Journal of Coatings Technology.
-
Feng, J., et al. (1998). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines. Journal of Polymer Science Part A.
-
Sigma-Aldrich. this compound Product Specification (CAS 24309-97-5).
-
Geurink, P. J., et al. (2002). Analytical aspects of acetoacetyl-functional monomers and polymers. Progress in Organic Coatings.
-
Laxmi Organic Industries. Technical Data Sheet: Acetoacetoxyethyl Methacrylate (AAEM). (Used for comparative baseline).
Sources
- 1. CAS 21282-97-3: 2-(Acetoacetoxy)ethyl methacrylate [cymitquimica.com]
- 2. N-(2-hydroxyethyl)acetoacetamide | 24309-97-5 [amp.chemicalbook.com]
- 3. N-(2-hydroxyethyl)acetoacetamide | 24309-97-5 [chemicalbook.com]
- 4. KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias - Google Patents [patents.google.com]
- 5. 24309-97-5 | CAS DataBase [m.chemicalbook.com]
Synthesis of Dihydropyrimidinones from Acetoacetamide Derivatives: Application Notes and Protocols
Introduction
Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, make them privileged scaffolds in the search for new therapeutic agents.[1][3] Notably, certain DHPM derivatives have been identified as potent calcium channel blockers, antihypertensive agents, and α-1-a-antagonists.[4][5]
The most prominent method for synthesizing these valuable compounds is the Biginelli reaction, a one-pot multicomponent reaction first reported by Italian chemist Pietro Biginelli in 1891.[4][6][7] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (typically ethyl acetoacetate), and urea.[1][4] This approach provides a straightforward and atom-economical route to highly functionalized dihydropyrimidinones.
This application note provides a detailed guide for the synthesis of dihydropyrimidinones, with a specific focus on the use of acetoacetamide derivatives as the 1,3-dicarbonyl component. By replacing the commonly used ethyl acetoacetate with N-substituted acetoacetamides, a greater degree of structural diversity can be introduced into the final DHPM scaffold, allowing for the exploration of new chemical space and the potential discovery of compounds with enhanced biological activity.[8][9] We will delve into the reaction mechanism, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into the characterization of the resulting products.
Reaction Mechanism and Rationale
The Biginelli reaction proceeds through a series of equilibrium steps. While the exact sequence can be influenced by the reaction conditions and the nature of the reactants, the generally accepted mechanism involves the initial formation of an N-acyliminium ion intermediate.
The Kappe Mechanism
A widely accepted mechanism, proposed by C. Oliver Kappe, suggests the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This step is often the rate-determining step of the overall reaction.
-
Nucleophilic Addition: The enol form of the acetoacetamide derivative then acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes an intramolecular cyclization via nucleophilic attack of the terminal amino group onto the ketone carbonyl. Subsequent dehydration yields the stable 3,4-dihydropyrimidinone ring system.[4]
The use of acetoacetamide derivatives in place of ethyl acetoacetate introduces an amide functionality at the 5-position of the dihydropyrimidinone ring. This modification can significantly impact the compound's physicochemical properties and its ability to interact with biological targets.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of dihydropyrimidinones from acetoacetamide derivatives.
Caption: General workflow for the synthesis of dihydropyrimidinones.
Experimental Protocols
This section provides detailed protocols for the synthesis of dihydropyrimidinones using both conventional heating and microwave-assisted methods. The choice of method will depend on the available equipment and the desired reaction time. Microwave-assisted synthesis often leads to significantly shorter reaction times and improved yields.[5][10][11]
Protocol 1: Conventional Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
This protocol describes a typical procedure for the synthesis of a dihydropyrimidinone derivative using conventional heating.
Materials:
-
N-phenylacetoacetamide (10 mmol, 1.77 g)
-
4-Methoxybenzaldehyde (10 mmol, 1.36 g)
-
Urea (15 mmol, 0.90 g)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine N-phenylacetoacetamide (10 mmol), 4-methoxybenzaldehyde (10 mmol), and urea (15 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to dissolve the solids.
-
Carefully add 0.5 mL of concentrated hydrochloric acid to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
A solid precipitate should form. If precipitation is slow, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Protocol 2: Microwave-Assisted Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
This protocol outlines a rapid and efficient synthesis using a dedicated microwave reactor.[12]
Materials:
-
N-phenylacetoacetamide (5 mmol, 0.89 g)
-
4-Chlorobenzaldehyde (5 mmol, 0.70 g)
-
Urea (7.5 mmol, 0.45 g)
-
Glacial Acetic Acid (3 mL)
-
Ethanol (1 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
-
Ice bath
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add N-phenylacetoacetamide (5 mmol), 4-chlorobenzaldehyde (5 mmol), and urea (7.5 mmol).
-
Add 1 mL of 95% ethanol followed by 3.0 mL of glacial acetic acid.[12]
-
Seal the vial tightly, ensuring the Teflon wedge is correctly positioned.[12]
-
Place the vial in the microwave reactor and irradiate for 10 minutes at 120 °C.[12]
-
After the reaction is complete, cool the vial to room temperature.
-
Place the vial in an ice bath for approximately 20 minutes to facilitate precipitation of the product.[12] Scratching the inner surface of the vial may be necessary to induce crystallization.[12]
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Comparative Data for Synthesis Methods
The following table summarizes typical reaction parameters and outcomes for the synthesis of various dihydropyrimidinone derivatives using different acetoacetamide precursors.
| Entry | Aldehyde | Acetoacetamide Derivative | Catalyst | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Acetoacetamide | p-TsOH | Conventional | 5 h | 85 |
| 2 | 4-Nitrobenzaldehyde | N-phenylacetoacetamide | CuCl₂/HCl | Grindstone | 15 min | 92 |
| 3 | 3,4-Dimethoxybenzaldehyde | Acetoacetamide | Ytterbium triflate | Microwave | 10 min | 95 |
| 4 | 2-Thiophenecarboxaldehyde | N-methylacetoacetamide | Acetic Acid | Microwave | 12 min | 88 |
Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Characterization of Dihydropyrimidinones
The synthesized dihydropyrimidinones should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Key signals to look for in ¹H NMR include the C4-H proton (a doublet or triplet around 5-6 ppm), the N1-H and N3-H protons (broad singlets), and the signals corresponding to the aromatic and aliphatic substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic peaks include N-H stretching vibrations (around 3100-3300 cm⁻¹), C=O stretching of the urea and amide groups (around 1650-1720 cm⁻¹), and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the proposed structure.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time or temperature. - For microwave synthesis, ensure proper temperature and pressure are reached. - Check the purity of starting materials. |
| Ineffective catalyst | - Use a different catalyst (e.g., Lewis acids like Yb(OTf)₃ or Brønsted acids like p-TsOH).[13] - Ensure the catalyst is not deactivated. | |
| Product is soluble in the work-up solvent | - Concentrate the filtrate and attempt to precipitate the product by adding a non-polar solvent. - Extract the aqueous layer with an organic solvent like ethyl acetate. | |
| Formation of Side Products | Self-condensation of the aldehyde or acetoacetamide | - Optimize the reaction conditions (temperature, catalyst concentration). - Consider a stepwise approach where the imine is pre-formed. |
| Difficulty in Purification | Oily product | - Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce solidification. - Purify by column chromatography. |
| Product is insoluble in recrystallization solvent | - Use a different solvent or a solvent mixture for recrystallization. |
Conclusion
The synthesis of dihydropyrimidinones from acetoacetamide derivatives via the Biginelli reaction is a versatile and efficient method for generating a library of structurally diverse compounds with significant therapeutic potential. By leveraging both conventional and modern synthetic techniques like microwave-assisted synthesis, researchers can rapidly access novel DHPMs for further biological evaluation. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to explore this important class of heterocyclic compounds.
References
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab - Studylib. (n.d.). Retrieved from [Link]
-
Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. Retrieved from [Link]
- Kappe, C. O. (1993). 100 years of the biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Retrieved from [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. Retrieved from [Link]
- Shaabani, A., Bazgir, A., & Teimouri, F. (2004). Ammonium Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions. Russian Journal of Organic Chemistry, 40(10), 1495-1497.
- Salehi, H., Guo, Q.-X. (2004). A mild and efficient one-pot synthesis of dihydropyrimidinones catalyzed by acidic ion-exchange resin.
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
- Elumalai, K., et al. (2012). Synthesis of novel 1,2,3,4-tetrahydropyrimidine derivatives and their antimycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 1861-1865.
- Faizan, S., et al. (2018). Parallel synthesis of new Biginelli 1,4-dihydropyrimidines and their antimicrobial evaluation. Journal of the Serbian Chemical Society, 83(3), 275-285.
- Gein, V. L., et al. (2008). Synthesis of 1,2,3,6-tetrahydropyrimidine-5-carboxamides by reaction of arylacetoacetamides with aromatic aldehydes and urea. Russian Journal of Organic Chemistry, 44(1), 134-136.
- Patil, S. B., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones. International Journal of Chemical Sciences, 10(1), 265-270.
- Ramachandran, B., et al. (2008). A facile synthesis and antibacterial activity of some new 3,4-dihydropyrimidin-2(1H)-ones. Indian Journal of Chemistry - Section B, 47B(6), 949-953.
- Ramos, L. M., et al. (2016). A new ion-tagged recyclable iron catalyst for the Biginelli reaction.
-
Wikipedia contributors. (2023, December 18). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Zare, B., et al. (2017). Microwave assisted green Biginelli reaction with different aldehydes in different fruit juices. Journal of Saudi Chemical Society, 21(7), 845-853.
- de la Cruz, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Verma, A., et al. (2022).
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- 8. An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
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- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Acetoacetyl Groups in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for a common challenge in formulation and experimental design: preventing the hydrolysis of acetoacetyl groups in aqueous solutions. Understanding the underlying mechanisms of degradation is the first step toward effective stabilization.
Frequently Asked Questions (FAQs)
Question: What is an acetoacetyl group, and why is it prone to hydrolysis?
Answer: The acetoacetyl group is a functional group with the formula -C(O)CH₂C(O)CH₃. It is classified as a β-keto ester or β-diketone moiety.[1] Its instability in water arises from the electrophilic nature of its two carbonyl carbons, which are susceptible to nucleophilic attack by water molecules. This reaction, known as hydrolysis, cleaves the group, typically yielding acetone and carbon dioxide through a decarboxylation process, or a carboxylic acid and a ketone.[2][3]
The reaction is subject to both acid and base catalysis.[4] In acidic conditions, protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic. In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.
Question: What is the primary factor influencing the rate of hydrolysis?
Answer: The pH of the aqueous solution is the most critical factor governing the stability of the acetoacetyl group. The rate of hydrolysis is significantly minimized in a slightly acidic environment, typically within a pH range of 3.6 to 5.6 .[5] Outside of this optimal window, both acid-catalyzed and base-catalyzed hydrolysis rates increase substantially.
The Mechanism of Hydrolysis and Stabilization
The stability of the acetoacetyl group is intrinsically linked to its keto-enol tautomerism. The enol form is less susceptible to nucleophilic attack. A slightly acidic pH favors the enol tautomer, thereby enhancing stability. The diagram below illustrates the hydrolysis pathways under acidic and basic conditions.
Caption: Mechanism of acetoacetyl group hydrolysis.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving acetoacetylated compounds.
Problem: My compound is rapidly degrading in solution, confirmed by HPLC/LC-MS.
-
Possible Cause 1: Suboptimal pH. The pH of your aqueous solution may be outside the optimal stability range of 3.6-5.6.[5] Unbuffered water or solutions prepared with basic or strongly acidic salts can accelerate hydrolysis.
-
Solution 1: pH Control and Buffer Selection.
-
Measure the pH of your solution immediately after preparation.
-
Adjust the pH to fall within the 4.0-5.5 range using a suitable buffer system.
-
Recommended Buffer: An acetate buffer is an excellent choice as its pKa is approximately 4.76, providing strong buffering capacity precisely in the desired stability range.[5]
-
-
Possible Cause 2: Elevated Temperature. Chemical reaction rates, including hydrolysis, increase with temperature.[6][7] Storing solutions at room temperature or higher can lead to significant degradation over time.
-
Solution 2: Temperature Control.
-
Prepare solutions using chilled buffers and keep them on ice during experimental manipulations.
-
For short-term storage (hours to days), store solutions at 2-8°C .
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C . Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Presence of Catalytic Metal Ions. Divalent and trivalent metal ions can act as Lewis acids, coordinating to the carbonyl oxygen and catalyzing hydrolysis.[8][9][10]
-
Solution 3: Use of Chelating Agents.
-
If metal ion contamination is suspected (e.g., from reagents or glassware), add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer at a final concentration of 0.1-1 mM. EDTA will sequester metal ions, preventing them from participating in catalysis.
-
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve stability issues systematically.
Caption: Troubleshooting workflow for stabilizing acetoacetyl groups.
Protocols
Protocol 1: Preparation of a Stabilizing Acetate Buffer (0.1 M, pH 4.7)
This protocol provides a step-by-step guide to preparing a buffer optimized for the stability of acetoacetylated compounds.
Materials:
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
Procedure:
-
Prepare Sodium Acetate Solution: Dissolve 8.20 g of anhydrous sodium acetate in ~900 mL of high-purity water.
-
Adjust pH: Place the solution on a magnetic stirrer. Slowly add glacial acetic acid dropwise while monitoring the pH with a calibrated meter. Continue adding acid until the pH reaches 4.7.
-
Final Volume: Adjust the final volume to 1.0 L with high-purity water.
-
Filtration: Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Storage: Store the buffer at 2-8°C. For critical applications, consider adding 0.1 mM EDTA to the final solution.
Data Presentation: Impact of pH on Stability
The following table summarizes the profound effect of pH on the stability of β-keto acids, illustrating why pH control is paramount. The data is generalized from kinetic studies of acetoacetic acid, a representative compound.
| pH | Relative Rate of Degradation | Stability Outlook |
| 2.0 | High | Poor |
| 4.5 | Minimal | Optimal |
| 7.0 | Moderate to High | Poor |
| 9.0 | Very High | Very Poor |
Note: The acid form of acetoacetic acid decomposes significantly faster than its conjugate base (the anion). The optimal pH represents a balance point where both acid- and base-catalyzed pathways are minimized.
References
- Time in Glasgow, GB. Google.
-
The Catalytic Mechanism of Acetoacetate Decarboxylase: A Detailed Study of Schiff Base Formation, Protonation States, and Their Impact on Catalysis. ResearchGate. [Link]
-
Acetoacetate decarboxylase. Wikipedia. [Link]
- D. DECARBOXYLASES. Unknown Source. [No URL Available]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Kinetics of the Decarboxylation of Acetoacetic acid. ResearchGate. [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. Unknown Source. [Link]
-
Acetoacetic ester synthesis mechanism. Chem LibreTexts. [Link]
-
Metal Ion Chelates of Lipophilic Alkyl Diazinyl Ketoximes as Hydrolytic Catalysts. Collection of Czechoslovak Chemical Communications. [Link]
-
Stability of AcP depending on pH, temperature and ions Degradation... ResearchGate. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. [Link]
-
Effect of Temperature on Acetate Mineralization Kinetics and Microbial Community Composition in a Hydrocarbon-Affected Microbial Community During a Shift From Oxic to Sulfidogenic Conditions. Frontiers in Microbiology. [Link]
-
Why does the acetyl group drop the pH? Chemistry Stack Exchange. [Link]
-
A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase from Clostridium acetobutylicum. PMC. [Link]
-
Sodium acetate-acetic acid buffer. Morphisto. [Link]
-
Why does fatty acyl coa inhibit fatty acid synthesis? Quora. [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
CHAPTER 7 - CATALYSIS. Biochemistry Online. [Link]
-
Recent advances in the transesterification of β-keto esters. CORA. [Link]
-
acetate Coenzyme A transferase from the extreme thermophile Thermosipho melanesiensis. Portland Press. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- An Exploration on the Metal ions' Role in Catalysis. Unknown Source. [No URL Available]
-
Active Methylene Compounds. Shivaji College. [Link]
-
How to prevent hydrolysis in a drug. Quora. [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. [Link]
-
Is acetylacetone a stronger acid than ethyl acetoacetate? Quora. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. PMC. [Link]
-
Acylation. Part XXX. Metal ion catalysed hydrolysis of acetyl phosphate. RSC Publishing. [Link]
-
(PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. ResearchGate. [Link]
-
acetoacetyl group (CHEBI:48051). EMBL-EBI. [Link]
-
Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. RSC Publishing. [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. [Link]
-
Buffer More Than Buffering Agent: Introducing a New Class of Stabilizers for Protein BSA. ResearchGate. [Link]
Sources
- 1. acetoacetyl group (CHEBI:48051) [ebi.ac.uk]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Sodium acetate-acetic acid buffer [morphisto.de]
- 6. Effect of Temperature on Acetate Mineralization Kinetics and Microbial Community Composition in a Hydrocarbon-Affected Microbial Community During a Shift From Oxic to Sulfidogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochem-vivek.tripod.com [biochem-vivek.tripod.com]
- 9. airo.co.in [airo.co.in]
- 10. Acylation. Part XXX. Metal ion catalysed hydrolysis of acetyl phosphate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Improving hydrolytic stability of acetoacetamide vs acetoacetoxy monomers
Topic: Improving Hydrolytic Stability of Acetoacetyl-Functionalized Monomers
Introduction: The Stability Paradox
Welcome to the Monomer Stability Technical Support Center. If you are developing self-crosslinking waterborne coatings, adhesives, or hydrogels, you are likely utilizing Acetoacetoxyethyl Methacrylate (AAEM) .[1][2]
The Problem: You observe pH drift, loss of crosslinking density over time, or "gassing" (pressure buildup) in your containers. The Cause: The ester linkage in AAEM is susceptible to hydrolysis, particularly in aqueous phases where pH deviates from the narrow stability window (pH 4–5). This generates methacrylic acid (destabilizing your colloid) and acetoacetic acid, which decarboxylates into acetone and CO₂ (causing pressure). The Solution: Transitioning to Acetoacetamide-functionalized monomers (e.g., Acetoacetoxyethyl Methacrylamide or similar amide-analogues) or utilizing in-situ enamine protection.
This guide provides the mechanistic causality, troubleshooting workflows, and validation protocols to stabilize your system.
Module 1: Mechanistic Insight (The Core Conflict)
To solve the instability, you must understand the molecular failure point.
The Hydrolysis Pathway (AAEM)
AAEM contains two reactive zones: the methacrylate double bond (polymerization) and the acetoacetate group (crosslinking). The weak link is the ester bond connecting the acetoacetate to the ethyl spacer.
-
Mechanism: In aqueous media, hydroxide ions (
) attack the ester carbonyl. -
Result: The molecule cleaves into HEMA (2-Hydroxyethyl methacrylate) and Acetoacetic Acid .
-
Terminal Failure: Acetoacetic acid is unstable; it spontaneously decarboxylates, releasing
(gas) and Acetone .
The Amide Advantage (Acetoacetamide)
Replacing the ester oxygen with a nitrogen atom (Amide linkage) dramatically increases stability.
-
Resonance Stabilization: The lone pair on the nitrogen donates into the carbonyl, creating a resonance structure that makes the carbonyl carbon less electrophilic and significantly more resistant to nucleophilic attack (hydrolysis).
-
Leaving Group: Under basic conditions, the amine leaving group (
) is far less stable (higher pKa) than the alkoxide leaving group ( ) of the ester, making the hydrolysis reaction kinetically unfavorable.
Visualizing the Failure Mode
Figure 1: Comparative stability pathways. AAEM fails via ester hydrolysis leading to gassing, while Acetoacetamide resists attack due to amide resonance.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose and fix stability issues in your formulation.
Issue A: Viscosity Drop & pH Drift in Storage
Diagnosis: Your monomer is hydrolyzing. The generation of Methacrylic Acid lowers the pH, and the loss of functional groups prevents crosslinking network formation.
-
Immediate Fix: Adjust latex pH to 4.0–5.0 for storage if using pure AAEM. Hydrolysis is minimized in this window.
-
Process Fix: If you must neutralize to pH > 7, use Ammonia or a primary amine, not NaOH/KOH.
-
Why? Ammonia reacts with the acetoacetyl group to form an Enamine . The enamine form protects the acetoacetyl group from hydrolysis while remaining reversible (it hydrolyzes back to the ketone upon drying/film formation) or reacting directly with crosslinkers.
-
Issue B: "Gassing" (Bulging Drums)
Diagnosis: Decarboxylation of acetoacetic acid.
-
Root Cause: Prolonged exposure of AAEM to high temperatures (>40°C) or extreme pH during polymerization.
-
Fix: Lower polymerization temperature. Add AAEM in a "shot" at the end of polymerization (the "shell" of the particle) rather than the core, to minimize its time at high temperature.
Issue C: Yellowing of Resin
Diagnosis: Iron contamination.[2]
-
Mechanism: The acetoacetyl group is a powerful chelator. It forms red/orange complexes with
. -
Fix: Use deionized water and glass/stainless steel reactors. Add a chelating agent (EDTA) carefully, though this may compete with metal-based crosslinkers if used.
Decision Tree: Selecting the Right Strategy
Figure 2: Strategic decision tree for monomer selection and process control based on pH and application requirements.
Module 3: Experimental Protocols
Protocol 1: The "Ammonia Lock" (Enamine Protection)
Use this when you must use AAEM in a basic coating formulation (pH 7–9).
Theory: Ammonia (
Steps:
-
Synthesize Latex: Perform emulsion polymerization with AAEM (typically 3–5 wt%) at pH 4–5.
-
Cool Down: Reduce reactor temperature to < 35°C.
-
Neutralization: Slowly add 28% Ammonium Hydroxide (
) .-
Target: Molar ratio of
: AAEM should be > 1:1 (ideally 2:1 to drive equilibrium). -
Observation: The pH will rise to 8–9.
-
-
Validation: The latex should remain stable. If you use NaOH, hydrolysis will begin immediately.
Protocol 2: Measuring Hydrolytic Stability via 1H-NMR
Self-validating method to quantify monomer degradation.
Materials:
-
Deuterated Water (
) or DMSO- . -
Buffered solution of monomer.
Method:
-
Sample Prep: Dissolve AAEM or Acetoacetamide (10 mg/mL) in
buffered to pH 9.0 (accelerated test). -
Time Zero Scan: Acquire 1H-NMR immediately.
-
Key Signal (AAEM): Look for the methylene protons (
) adjacent to the ester. Typically a triplet around 4.3–4.4 ppm . -
Key Signal (HEMA - Byproduct): As hydrolysis occurs, a new triplet for free HEMA appears (shifted upfield).
-
Key Signal (Acetoacetate): The methylene between the carbonyls (
) appears at ~3.6 ppm (keto) and ~5.0 ppm (enol).
-
-
Incubation: Heat to 40°C.
-
Interval Scans: Scan every 4 hours for 24 hours.
-
Calculation:
-
Success Criteria:
-
AAEM: Expect >50% hydrolysis within 24h at pH 9 without ammonia.
-
Acetoacetamide: Expect <5% hydrolysis under identical conditions.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Adipic Acid Dihydrazide (ADH) with Acetoacetamide monomers? A: Yes. The crosslinking chemistry (Keto-Hydrazide reaction) works identically for both acetoacetoxy (ester) and acetoacetamide (amide) monomers. The hydrazide attacks the ketone carbonyl to form a hydrazone network. The amide linkage only improves the backbone stability, not the crosslinking reactivity.
Q2: Why does my AAEM latex smell like acetone? A: This confirms hydrolysis has occurred. The acetoacetic acid byproduct is unstable and has decarboxylated. Your coating will likely have poor scrub resistance and water sensitivity because the crosslinking functionality is gone.
Q3: Is there a commercial source for Acetoacetamide monomers? A: They are less common than AAEM. Common variants include Acetoacetoxyethyl Methacrylamide (AAEMAm) or N-(Acetoacetyl)acrylamide . If unavailable, many researchers synthesize them by reacting Diketene with N-(2-hydroxyethyl)methacrylamide, though this requires strict safety controls. For most industrial applications, the "Ammonia Lock" (Protocol 1) using standard AAEM is the preferred economic route.
Q4: Does the Enamine form (Ammonia neutralized) reduce crosslinking speed? A: Slightly. The enamine must hydrolyze back to the ketone or react via a trans-enamination mechanism. However, in drying films, the ammonia evaporates, shifting the equilibrium back to the reactive ketone form, ensuring full crosslinking density.
References
-
Eastman Chemical Company. (2025). Eastman™ AAEM (Acetoacetoxyethyl Methacrylate) Technical Data Sheet. Retrieved from
-
Beshah, K., & Devonport, W. (2013).[3][4] A study of acetoacetoxyethyl methacrylate hydrolysis in acrylic latex polymers as a function of pH. Journal of Coatings Technology and Research, 10(6), 821–828.[4] Retrieved from
-
Feng, J., & Winnik, M. A. (2000). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines under Ambient Conditions.[5] Journal of Coatings Technology. Retrieved from
-
Moszner, N., et al. (2005).[6] Hydrolytic stability of self-etching adhesive systems.[6][7][8] Journal of Adhesive Dentistry. (Demonstrates the superior stability of amide/ether analogues over methacrylates). Retrieved from
-
Gantrade Corporation. (2025). Acetoacetoxy Ethyl Methacrylate (AAEM) FAQ. Retrieved from
Sources
- 1. CN105646201A - Synthesis method of acetoacetoxyethyl methacrylate - Google Patents [patents.google.com]
- 2. gantrade.com [gantrade.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. addi.ehu.es [addi.ehu.es]
- 5. paint.org [paint.org]
- 6. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic stability of self-etching adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Color Stability in Acetoacetyl-Amine Crosslinked Systems
Executive Summary & Mechanism Overview[1][2]
Acetoacetyl (AcAc) chemistry is a powerful tool in creating hydrogels and high-performance coatings due to its ability to crosslink with amines at ambient temperatures via the formation of enamines and ketimines. However, a persistent challenge is yellowing , which compromises aesthetic quality and, in pharmaceutical applications, may indicate the formation of oxidative by-products or leachables that threaten biocompatibility.
The Root Cause: The yellowing is rarely a single event. It is a convergence of three mechanisms:
-
Conjugation Extension: The primary reaction forms an enamine (
). Under oxidative stress or specific pH conditions, this system can extend its conjugation length (e.g., forming conjugated diketoamines), shifting absorption into the blue spectrum (400–450 nm), resulting in a yellow appearance. -
Amine Oxidation: Unreacted amine functional groups are susceptible to forming quinoid-like structures (chromophores) upon exposure to oxygen or UV light.
-
Aldol Condensation: In basic environments, AcAc groups can undergo self-condensation, creating colored oligomers.
Diagnostic Decision Matrix
Before modifying your formulation, use this logic flow to identify the specific source of discoloration.
Figure 1: Diagnostic workflow to isolate the source of discoloration based on temporal onset.
Troubleshooting Guides & FAQs
Scenario A: "My solution turns yellow instantly upon mixing the AcAc resin and the amine."
Diagnosis: Formation of Charge-Transfer Complexes or Schiff Base conjugation.
Technical Insight: Aromatic amines (e.g., phenylenediamines) possess
Corrective Actions:
-
Switch to Cycloaliphatic Amines: Replace aromatic amines with aliphatic alternatives like Isophorone Diamine (IPDA) or Hydrogenated Methylene Dianiline (HMDA) . These lack the conjugated
-system required for deep color formation [1]. -
Solvent Selection: If using a solvent system, avoid ketones (like acetone) which can compete with AcAc and form their own colored Schiff bases. Use esters or alcohols.
Scenario B: "The coating is clear initially but yellows during the drying/curing phase."
Diagnosis: Thermo-oxidative degradation (The "Dark Yellowing" phenomenon). Technical Insight: Excess primary amines react with atmospheric oxygen to form oxidized species (imines/enamines) that act as color precursors. Furthermore, high temperatures can drive the AcAc group into self-condensation (Aldol reaction) if the pH is too high.
Corrective Actions:
-
Stoichiometry Ladder Study: Perform the protocol described in Section 4 to minimize free amine content. Aim for a slight excess of AcAc (e.g., 1.05:1 ratio) rather than excess amine, as unreacted AcAc is colorless, whereas unreacted amine oxidizes yellow [2].
-
Antioxidant Package: Incorporate a liquid phosphite antioxidant (e.g., Tris(nonylphenyl) phosphite) at 0.5% w/w. Phosphites are excellent at scavenging hydroperoxides generated during cure without contributing to color themselves.
Scenario C: "The material yellows significantly after sterilization (Gamma/E-beam) or UV exposure."
Diagnosis: Photo-oxidative degradation of the enamine bond.
Technical Insight: The
Corrective Actions:
-
HALS Selection (Critical): Do NOT use standard basic HALS (Hindered Amine Light Stabilizers), as they can catalyze AcAc self-reaction. Use non-basic (NOR) HALS or amino-ether functionalized HALS (e.g., Tinuvin 123 equivalent) [3].
-
UVA Selection: Avoid phenolic UV absorbers, which react with amines to form yellow "phenolic salts." Use Oxanilide or Hydroxyphenyl-triazine (HPT) based absorbers, which are chemically inert toward amines.
Experimental Protocols
Protocol A: Stoichiometry Optimization Ladder
Objective: Determine the AcAc:Amine ratio that maximizes crosslinking while minimizing residual amine yellowing.
| Step | Action | Technical Note |
| 1 | Prepare 5 formulations with AcAc:Amine equivalent ratios: 0.9:1, 0.95:1, 1.0:1, 1.05:1, 1.1:1 . | Accurate calculation of Amine Hydrogen Equivalent Weight (AHEW) is critical. |
| 2 | Cast films (100 µm wet thickness) on glass slides. | Use a drawdown bar for consistency. |
| 3 | Cure at standard conditions (e.g., 25°C or 60°C) for 24 hours. | |
| 4 | Measure Yellowness Index (YI E313) using a spectrophotometer. | If unavailable, use visual grading against a white standard. |
| 5 | Perform a Solvent Rub Test (MEK double rubs) on all samples. | This measures crosslink density. |
| 6 | Selection: Choose the ratio with the lowest YI that still passes the solvent rub threshold (>100 rubs). | Usually, a slight excess of AcAc (1.05:1) offers the best color stability. |
Protocol B: Accelerated Hydrolytic & Thermal Stability Test
Objective: Simulate shelf-life and drug-release conditions to predict yellowing.
-
Sample Prep: Cut cured films into 2x2 cm squares.
-
Environment: Place samples in a humidity chamber at 40°C / 75% Relative Humidity (ICH Guidelines for accelerated stability).
-
Timepoints: Measure YI at Day 0, 7, 14, and 28.
-
Analysis:
- : Stable.
- : Formulation failure (likely oxidation).
-
Note: If samples turn sticky and yellow, hydrolysis of the enamine bond is occurring (reversion to ketone + amine).
Visualizing the Chemistry
The following diagram illustrates the competing pathways between stable crosslinking and yellowing side-reactions.
Figure 2: Chemical pathways showing the desired enamine formation versus oxidative and conjugated side-reactions leading to color.
References
-
Wicks, D. A., & Wicks, Z. W. (2002). Multi-step chemistry in thin films: The challenges of block copolymers and acetoacetyl chemistry. Progress in Organic Coatings.
-
Eastman Chemical Company. (2020). Acetoacetoxyethyl Methacrylate (AAEM) in Acrylic Polymers: Optimization of Stoichiometry. Technical Bulletin.
-
Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins and Coatings. Polymer Degradation and Stability.[1][2][3]
-
Clemens, R. J., & Rector, F. D. (1989). A comparison of the properties of coatings based on acetoacetylated resins and amines. Journal of Coatings Technology.
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Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of N-(2-Hydroxyethyl)-3-oxobutanamide
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of N-(2-Hydroxyethyl)-3-oxobutanamide. As a crucial tool for structural elucidation in chemical research and drug development, a thorough understanding of 1H NMR spectra is paramount. Here, we will dissect the predicted spectrum of this molecule, grounding our interpretation in fundamental principles and comparative data from analogous structures. This document is intended for researchers and scientists who utilize NMR spectroscopy for the characterization of small organic molecules.
Molecular Structure and Key Spectroscopic Features
This compound is a bifunctional molecule containing an amide, a ketone, and a primary alcohol. Its structure presents several distinct proton environments that will give rise to a unique NMR fingerprint. A critical aspect of interpreting the spectrum of this and other β-keto amides is the potential for keto-enol tautomerism.[1][2] The equilibrium between these two forms can significantly influence the observed spectrum, often resulting in two sets of signals corresponding to each tautomer.
Caption: Labeled proton environments in this compound.
Predicted Chemical Shifts and Multiplicities (Keto Tautomer)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Data |
| a | CH3 | ~ 2.2 | Singlet (s) | 3H | Protons of a methyl group adjacent to a ketone typically appear around 2.1-2.4 ppm. [3]The absence of adjacent non-equivalent protons results in a singlet. This is characteristic of methyl ketones. [4] |
| b | -CO-CH2-CO- | ~ 3.5 | Singlet (s) | 2H | The methylene protons are positioned between two electron-withdrawing carbonyl groups, leading to significant deshielding. In similar β-dicarbonyl compounds, this signal often appears as a sharp singlet. [1] |
| c | N-H | ~ 7.5 - 8.5 | Broad Singlet (br s) | 1H | Amide protons exhibit a wide range of chemical shifts and are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. [3]Their position is highly dependent on solvent and concentration. |
| d | -NH-CH2- | ~ 3.4 | Triplet (t) or Quartet (q) | 2H | These protons are adjacent to both an amide nitrogen and a CH2 group. They will be split by the adjacent CH2 protons (e). Data for N-(2-hydroxyethyl)acetamide shows this group at ~3.35 ppm. [5]The multiplicity could be a triplet due to coupling with (e), but may appear as a quartet if coupling to the NH proton is resolved. |
| e | -CH2-OH | ~ 3.7 | Triplet (t) | 2H | Protons on a carbon bearing a hydroxyl group are deshielded by the electronegative oxygen. In ethanolamine hydrochloride, these protons appear around 3.8 ppm. [6]They will be split into a triplet by the adjacent CH2 protons (d). |
| f | O-H | Variable | Broad Singlet (br s) | 1H | The chemical shift of hydroxyl protons is highly variable and depends on hydrogen bonding, solvent, temperature, and concentration. [7]It will appear as a broad singlet and will disappear upon D2O exchange. |
Comparative Analysis: Keto vs. Enol Tautomers
While the keto form often predominates, the presence of the enol tautomer would introduce a distinct set of signals. Detecting these signals provides confirmation of the equilibrium.
| Feature | Keto Tautomer | Enol Tautomer |
| CH3 Signal | Singlet at ~2.2 ppm | Singlet, slightly upfield (~1.9-2.1 ppm) due to conjugation. |
| Methylene/Methine | Singlet (-CO-CH2-CO-) at ~3.5 ppm | Singlet (vinylic H, =C-H) at ~5.0-5.5 ppm. |
| OH Signal | Alcohol OH (variable) | Two OH signals: Alcohol OH (variable) and a new, sharp enolic OH signal, often downfield (~10-15 ppm) if intramolecularly hydrogen-bonded. |
| Amide NH | Broad singlet ~7.5-8.5 ppm | Broad singlet, potentially at a slightly different chemical shift. |
The most telling signs of the enol tautomer's presence would be the disappearance of the active methylene singlet at ~3.5 ppm and the appearance of a vinylic proton signal around 5.0-5.5 ppm. [1]The ratio of the integrals for the keto methyl group versus the enol methyl group can be used to quantify the equilibrium.
Standard Operating Protocol for 1H NMR Sample Analysis
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following outlines a robust workflow for the analysis of a small molecule like this compound.
Caption: Standard workflow for 1H NMR sample preparation, acquisition, and processing.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Select an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6). DMSO-d6 is often preferred for compounds with exchangeable protons as it can slow down the exchange rate, leading to sharper -OH and -NH signals.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm. [8] * Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a modern spectrometer (e.g., 400-600 MHz).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Advanced Considerations and Troubleshooting
-
Solvent Effects: The choice of solvent can alter chemical shifts. Protic solvents can lead to the exchange of labile protons (-OH, -NH), causing their signals to broaden or disappear.
-
D2O Exchange: To definitively identify the -OH and -NH protons, a D2O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the signals for these labile protons to disappear, as the protons are replaced by deuterium. [8]* Amide Bond Rotation: The C-N bond in amides has partial double bond character, which can restrict rotation. [3]In some cases, this can lead to broadening of the signals for protons near the amide bond, or even the appearance of two distinct sets of signals for these protons (rotamers).
Conclusion
The 1H NMR spectrum of this compound is predicted to show distinct signals for its methyl, active methylene, amide, and hydroxyethyl protons. The key interpretive challenges include identifying the labile amide and hydroxyl protons and assessing the potential for keto-enol tautomerism, which would manifest as a second, unique set of proton signals. By employing standard experimental protocols and leveraging comparative data, a complete and accurate structural confirmation of this molecule can be achieved.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide - Optional[1H NMR]. Retrieved from [Link]
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ResearchGate. (n.d.). Table 3. 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides. Retrieved from [Link]
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Semantic Scholar. (n.d.). Supporting Information for a publication. Retrieved from [Link]
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ResearchGate. (n.d.). 1 HNMR and 13 CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material for a publication. Retrieved from [Link]
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PubMed. (1993). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Retrieved from [Link]
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Amanote Research. (2016). Variable Temperature 1H and 13C NMR Study of Restricted Rotation in N,n-Bis(2-Hydroxyethyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3: Synthesis of β-keto amides 3. Retrieved from [Link]
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Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Wesleyan University. (1997). Structure of an r-Keto β-Amido Acid, 3-(Phenylacetamido)pyruvic Acid, and Its Methyl Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 159362238. PubChem. Retrieved from [Link]
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A Researcher's Guide to Differentiating Amide and Ketone Carbonyls in Acetoacetamides via FTIR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Acetoacetamides, a class of compounds featuring both amide and ketone functionalities, present a unique analytical challenge. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of amide and ketone carbonyl groups within these molecules, offering field-proven insights to aid in accurate spectral interpretation.
The Dichotomy of Carbonyls: Unraveling Electronic Influences
The position of the carbonyl (C=O) stretching vibration in an FTIR spectrum is exquisitely sensitive to its electronic environment. In acetoacetamides, we encounter two distinct carbonyl groups: a ketone and an amide. While structurally similar, their vibrational frequencies differ significantly due to the interplay of resonance and inductive effects.
The lone pair of electrons on the nitrogen atom of the amide group participates in resonance with the carbonyl double bond. This delocalization of electron density reduces the double bond character of the amide C=O, effectively weakening it.[1][2] Consequently, the amide carbonyl (Amide I band) absorbs at a lower frequency (wavenumber) compared to a typical ketone.[1][3]
In contrast, the ketone carbonyl is primarily influenced by the inductive effects of the adjacent alkyl groups. While alkyl groups are weakly electron-donating, the dominant factor is the inherent polarity of the C=O bond, which results in a stronger double bond character compared to the amide. This leads to a higher stretching frequency.[4]
Spectral Signatures: Expected Wavenumber Ranges
The distinct electronic environments of the amide and ketone carbonyls in acetoacetamides give rise to characteristic absorption bands in the FTIR spectrum. The following table summarizes the generally accepted wavenumber ranges for these functional groups.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Key Influencing Factors |
| Ketone C=O Stretch | 1700 - 1725 | Alkyl substitution, conjugation, ring strain |
| Amide C=O Stretch (Amide I) | 1630 - 1690 | Resonance with nitrogen lone pair, hydrogen bonding, substitution on nitrogen |
It is crucial to recognize that these are general ranges, and the exact peak positions can be influenced by several factors. For instance, conjugation of the carbonyl group with a double bond or an aromatic ring will lower the stretching frequency by approximately 15-40 cm⁻¹.[4][5][6] Hydrogen bonding, particularly prevalent in primary and secondary amides, can also cause a redshift (lowering of wavenumber) and broadening of the carbonyl peak.[4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of an Acetoacetamide
To obtain a reliable FTIR spectrum for analysis, a well-defined experimental protocol is essential. The following steps outline a standard procedure for analyzing a solid acetoacetamide sample using the Attenuated Total Reflectance (ATR) technique.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for accurate data interpretation.
-
-
Sample Preparation:
-
Place a small, representative amount of the solid acetoacetamide sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Set the desired spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 32 or 64 scans).
-
Choose a suitable resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After data collection, process the spectrum by performing an ATR correction if necessary.
-
Use the spectrometer software to identify and label the key peaks, paying close attention to the carbonyl region (1600-1800 cm⁻¹).
-
Compare the observed peak positions with the expected ranges for amide and ketone carbonyls.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the FTIR analysis process for distinguishing between amide and ketone peaks in acetoacetamides.
Sources
A Senior Application Scientist's Guide to Titration Methods for Determining Acetoacetyl Content in Polymers
For researchers, scientists, and drug development professionals working with functional polymers, the precise quantification of acetoacetyl groups is paramount. These moieties are prized for their versatile reactivity, enabling crosslinking in coatings, chelation with metal ions, and the covalent attachment of bioactive molecules. The degree of acetoacetylation directly dictates the polymer's performance characteristics, making its accurate determination a critical step in quality control and application development. This guide provides an in-depth comparison of established methods for quantifying acetoacetyl content, focusing on the principles, practical execution, and comparative performance of each technique.
The Principle of Chelation: Metal Ion-Based Methods
The core of the most common titration methods for acetoacetyl groups lies in the keto-enol tautomerism of the 1,3-dicarbonyl structure. The enol form readily chelates with certain metal ions, forming a colored complex. The intensity or formation of this color can be used to determine the concentration of the acetoacetyl group.
Ferric Chloride (FeCl₃) Method: The Classic Approach
This method relies on the reaction between the enol form of the acetoacetyl group and ferric ions (Fe³⁺) to produce a distinct reddish-purple complex.[1][2] The concentration of this complex, and thus the acetoacetyl content, can be determined either by direct colorimetric measurement (spectrophotometry) or through visual or potentiometric titration.
Mechanism: The equilibrium between the keto and enol forms of the acetoacetyl group is shifted in the presence of Fe³⁺, which selectively complexes with the enol tautomer.
Detailed Experimental Protocol (Spectrophotometric):
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of the acetoacetylated polymer in a suitable solvent (e.g., deionized water, ethanol, or a water/ethanol mixture).
-
Standard Curve Generation:
-
Prepare a series of solutions with known concentrations of a standard compound, such as ethyl acetoacetate.
-
To each standard, add a few drops of a neutral ferric chloride solution (typically 1-5% w/v).[2]
-
Allow the color to develop for a consistent period (e.g., 10 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), typically around 550 nm, using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Treat the polymer stock solution in the same manner as the standards, adding the ferric chloride reagent.
-
Measure the absorbance of the sample solution at the same λ_max.
-
Determine the concentration of acetoacetyl groups in the polymer solution by interpolating from the standard curve.
-
-
Calculation: Convert the concentration to acetoacetyl content in mmol/g or weight percentage of the polymer.
Expert Insights & Trustworthiness:
-
Solvent Choice is Critical: The solvent must dissolve the polymer without reacting with the FeCl₃ or interfering with complex formation. A blank measurement containing the solvent and FeCl₃ is essential to zero the spectrophotometer.
-
pH Sensitivity: The complex is stable only within a specific pH range (typically neutral). The FeCl₃ solution should be neutralized, often by adding dilute NaOH until a faint precipitate of Fe(OH)₃ appears, which is then filtered off.[2]
-
Color Instability: The color of the Fe³⁺-enol complex can fade over time. It is crucial to measure absorbance at a consistent time point after adding the reagent for all standards and samples.
Cupric Acetate (Cu(OAc)₂) Method
An alternative to the ferric chloride method involves the use of copper(II) ions, which also form a stable chelate with the acetoacetyl group. The resulting complex is typically blue-green.[3] This method can be less sensitive to pH fluctuations than the FeCl₃ method and the complex may exhibit greater stability.
Workflow: The protocol is analogous to the FeCl₃ method, involving the formation of a colored complex and subsequent spectrophotometric analysis. The λ_max for the copper complex will differ and must be determined experimentally.
Back Titration via Amine Reactivity
This method leverages the reaction between the ketone of the acetoacetyl group and a primary amine to form a Schiff base (an imine).[4] By adding a known excess of a primary amine (e.g., n-butylamine) to the polymer solution and allowing the reaction to complete, the unreacted amine can be determined by a standard acid-base back titration.[5][6]
Mechanism: R-C(O)CH₂C(O)-R' (Polymer) + R''-NH₂ (Excess Amine) → R-C(=NR'')CH₂C(O)-R' + H₂O The remaining R''-NH₂ is then titrated with a standardized acid (e.g., HCl).
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the acetoacetylated polymer in a suitable solvent.
-
Amine Reaction: Add a known, excess volume of a standardized primary amine solution (e.g., 0.1 M n-butylamine in a non-reactive solvent). Allow the mixture to react for a specified time (e.g., 1-2 hours) at a controlled temperature to ensure complete Schiff base formation.
-
Blank Preparation: Prepare a blank sample containing the same amount of the primary amine solution but without the polymer.
-
Back Titration: Titrate both the sample and the blank with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using a suitable indicator (e.g., bromophenol blue) or a pH meter for potentiometric endpoint detection.
-
Calculation: The difference in the volume of HCl required to neutralize the blank and the sample corresponds to the amount of amine that reacted with the acetoacetyl groups.
Expert Insights & Trustworthiness:
-
Reaction Stoichiometry: It is crucial to confirm the reaction stoichiometry. Typically, one mole of a primary amine reacts with one mole of the acetoacetyl group.
-
Control the Blank: The accuracy of this method is highly dependent on the accuracy of the blank titration. The blank and sample should be treated identically in terms of reaction time and temperature.[5]
-
Avoid Secondary Amines: The reaction with secondary amines can lead to the formation of enamines, which may have different stoichiometry and reaction kinetics.[4]
Spectroscopic Methods as Quantitative Tools
While not classical titrations, spectroscopic methods like UV-Vis and NMR are powerful for quantification and serve as essential benchmarks for validating titration results.
UV-Vis Spectrophotometry
As detailed in the Ferric Chloride method, UV-Vis spectroscopy is the instrumental workhorse for quantifying the colored metal-acetoacetate complexes.[7][8] Its high sensitivity and the linear relationship between absorbance and concentration (Beer-Lambert Law) make it a robust quantitative technique.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy offers a non-destructive, absolute method for quantification without the need for chemical reactions or calibration curves (when an internal standard is used).[9][10] The acetoacetyl group has characteristic proton signals that can be integrated and compared to a known amount of an internal standard.[11]
-
Characteristic Peaks: The methyl (CH₃) protons of the acetyl group typically appear as a sharp singlet around 2.1-2.3 ppm, and the methylene (CH₂) protons appear as a singlet around 3.4-3.6 ppm.
-
Quantification: A known mass of an internal standard with a distinct, non-overlapping peak (e.g., trimethylsilyl propionate, TSP) is added to a precisely weighed polymer sample dissolved in a deuterated solvent. The acetoacetyl content is calculated from the ratio of the integrals of the characteristic polymer peaks to the integral of the standard's peak.[9]
Comparative Analysis of Methods
| Feature | Ferric Chloride (UV-Vis) | Cupric Acetate (UV-Vis) | Amine Back Titration | ¹H NMR Spectroscopy |
| Principle | Enol-metal chelation | Enol-metal chelation | Schiff base formation | Nuclear spin resonance |
| Sensitivity | High | Moderate to High | Moderate | Moderate |
| Specificity | Good (for enols) | Good (for enols) | High (for ketones) | Very High |
| Equipment | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | Burettes, pH meter | NMR Spectrometer |
| Speed | Fast | Fast | Slow (reaction time) | Moderate |
| Cost | Low | Low | Low | High |
| Key Limitation | pH sensitivity, color instability | Potential for lower sensitivity | Requires long reaction times | Expensive equipment, requires soluble polymer |
Method Selection Workflow
Choosing the appropriate method depends on available resources, the nature of the polymer, and the required accuracy. The following decision tree can guide the selection process.
Caption: Workflow for selecting a suitable quantification method.
Conclusion
The accurate determination of acetoacetyl content is a non-negotiable aspect of polymer characterization for a wide range of advanced applications. While the classic ferric chloride method remains a rapid and cost-effective choice, its sensitivity to experimental conditions must be carefully managed. The amine back titration method offers an excellent alternative when a spectrophotometer is unavailable, though it requires longer analysis times. For the highest degree of accuracy and structural confirmation, ¹H NMR spectroscopy stands as the gold standard, provided the necessary instrumentation is accessible. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to validate the composition and ensure the performance of their acetoacetylated polymers.
References
-
Shriver, D. F., & Atkins, P. W. (1999). Inorganic Chemistry (3rd ed.). W. H. Freeman. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Wikipedia. (n.d.). Ferric chloride test. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. Retrieved from [Link]
-
LibreTexts, C. (2020). Reactions of Amines. Retrieved from [Link]
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- 2. Ferric chloride test - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.fsu.edu [chem.fsu.edu]
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- 9. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity Assessment of N-(2-Hydroxyethyl)acetoacetamide
This guide provides a comprehensive, in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-(2-Hydroxyethyl)acetoacetamide. As a key intermediate in various chemical syntheses, ensuring its purity is paramount. This document moves beyond a simple recitation of parameters, delving into the scientific rationale behind the method development choices, and is grounded in established principles of analytical chemistry and regulatory expectations.
The development of a robust and reliable HPLC method for purity analysis is a critical step in the quality control of pharmaceutical intermediates and specialty chemicals. For a polar compound like N-(2-Hydroxyethyl)acetoacetamide, traditional reversed-phase (RP) chromatography can be challenging due to poor retention. This guide, therefore, not only explores a modern reversed-phase approach using an aqueous C18 column but also presents a comparative method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative for retaining and separating polar analytes and their impurities.
The methodologies detailed herein are designed to be self-validating, incorporating system suitability checks to ensure consistent performance. All claims and procedural choices are supported by authoritative references, providing a trustworthy framework for researchers, scientists, and drug development professionals.
Workflow for HPLC Method Development and Validation
The development of a robust HPLC method follows a logical progression from understanding the analyte to full validation of the analytical procedure. The following diagram illustrates the typical workflow.
Comparison of N-(2-Hydroxyethyl)acetoacetamide vs AAEM (Acetoacetoxyethyl methacrylate)
Hydrolytic Stability & Functional Performance in Waterborne Systems
Executive Summary
This guide provides a technical comparison between Acetoacetoxyethyl Methacrylate (AAEM) and N-(2-Hydroxyethyl)acetoacetamide (HEAA) . While both compounds introduce the reactive acetoacetyl (AcAc) functionality—critical for crosslinking, adhesion, and metal chelation—they differ fundamentally in their chemical linkage and stability profile.
-
AAEM is the industry-standard acrylic monomer but suffers from hydrolytic instability due to its ester linkage, leading to performance loss in waterborne systems over time.
-
HEAA (also known as N-acetoacetamidoethanol) utilizes an amide linkage , offering superior hydrolytic stability. It is primarily used as a functional building block in Polyurethane Dispersions (PUDs) or as a precursor to stable monomers.
Part 1: Chemical Identity & Structural Analysis[1][2]
The core difference lies in the connection between the reactive acetoacetyl group and the rest of the molecule: Ester (AAEM) vs. Amide (HEAA) .
| Feature | AAEM (Acetoacetoxyethyl Methacrylate) | HEAA (N-(2-Hydroxyethyl)acetoacetamide) |
| CAS Number | 21282-97-3 | 24309-97-5 (or related isomer 142-26-7*) |
| Functional Group | Methacrylate + Acetoacetate Ester | Hydroxyl + Acetoacetamide Amide |
| Primary State | Monomer (Liquid) | Functional Intermediate (Solid/Viscous Liquid) |
| Reactivity | Free Radical Polymerization (Vinyl group) | Step-Growth Polymerization (Hydroxyl group) |
| Linkage Stability | Low (Susceptible to Hydrolysis) | High (Resonance Stabilized) |
*Note: CAS 142-26-7 refers to N-(2-Hydroxyethyl)acetamide. The Acetoacetamide derivative is distinct.
Structural Visualization & Hydrolysis Risk
The following diagram illustrates why AAEM fails in high-pH aqueous environments while HEAA remains stable.
Figure 1: Mechanistic pathway showing the hydrolytic cleavage of AAEM's ester bond versus the resonance stabilization of HEAA's amide bond.
Part 2: Critical Performance Comparison
1. Hydrolytic Stability (The "Killer" Metric)
In waterborne coatings (typically pH 7.5–9.0 to maintain colloidal stability), ester bonds are prone to hydrolysis.
-
AAEM: In an acrylic latex at pH 9, AAEM can lose 20–50% of its acetoacetyl functionality within 4 weeks at 40°C. The byproduct, acetoacetic acid, decarboxylates into acetone and CO₂, causing pressure buildup and loss of crosslinking density.
-
HEAA: The amide linkage resists nucleophilic attack by hydroxide ions. Under identical conditions, HEAA retains >98% functionality .
2. Crosslinking Mechanisms
Both molecules provide the Acetoacetyl (AcAc) moiety, enabling the following reactions:
-
Michael Addition: Reacts with acrylates or amines.
-
Schiff Base Formation: Reacts with diamines (e.g., ADH) for room-temperature curing.
-
Chelation: Binds with metal ions (Zr, Ti, Zn) for adhesion promotion.
Key Difference:
-
AAEM is copolymerized directly into the acrylic backbone.
-
HEAA acts as a "terminator" or "chain extender" in Polyurethanes (reacting its -OH group with Isocyanates) or must be functionalized (e.g., reacted with TMI®) to become a monomer.
3. Toxicity & Handling
-
AAEM: A methacrylate monomer.[1][2] Sensitizer. Requires standard monomer handling.
-
HEAA: Generally lower vapor pressure and toxicity profile, though specific SDS data should be consulted.
Part 3: Experimental Implementation Protocols
Protocol A: Mitigating AAEM Hydrolysis in Acrylic Emulsions
If you must use AAEM (e.g., for cost or specific Tg requirements), follow this protocol to minimize hydrolysis.
-
Late Addition: Do not add AAEM in the seed or core. Feed AAEM in the final 15% of the monomer feed (the "shell") to keep it near the particle surface and minimize exposure time to the hot aqueous phase during polymerization.
-
Ammonia Neutralization: Use Ammonia (NH₃) rather than fixed bases (NaOH). Ammonia converts the AcAc group to an Enamine structure (reversible), which is more hydrolytically stable than the keto-enol form.
-
Reaction:AcAc-Ester + NH3 → Enamine-Ester + H2O
-
-
pH Limit: Maintain formulation pH < 8.5 if possible.
Protocol B: Incorporating HEAA into Waterborne Polyurethanes (PUDs)
Use this protocol for high-performance, shelf-stable crosslinking systems.
-
Pre-polymer Synthesis: React diisocyanates (e.g., IPDI, H12MDI) with polyols to form an NCO-terminated prepolymer.
-
HEAA Capping: Add HEAA (dissolved in NMP or reactive diluent) to the prepolymer.
-
Stoichiometry: Calculate -OH equivalents of HEAA to cap ~10-20% of NCO groups, or use as a chain extender.
-
Conditions: 60–80°C for 1–2 hours until NCO content drops to theoretical target.
-
-
Dispersion: Neutralize (if using acid groups) and disperse in water.[3] The AcAc groups from HEAA are now covalently attached via stable Urethane/Amide linkages.
Part 4: Decision Matrix
Use the following logic flow to select the correct additive for your formulation.
Figure 2: Decision tree for selecting between AAEM and HEAA based on polymer chemistry and stability requirements.
References
-
Eastman Chemical Company. (n.d.). Acetoacetoxyethyl Methacrylate (AAEM) Technical Data Sheet. Retrieved from
-
Gantrade Corporation. (2024). AAEM vs. DAAM: Keto-Functional Monomers for Crosslinking. Retrieved from
-
Feng, X., et al. (2013). "A study of acetoacetoxyethyl methacrylate hydrolysis in acrylic latex polymers as a function of pH." Journal of Coatings Technology and Research, 10(6). Retrieved from
- Clemens, R. J., & Del Rector, F. D. (1989). "A comparison of the hydrolytic stability of acetoacetylated polymers.
-
Patent WO2021179240A1. (2021). Process for reducing aldehyde emissions in polyether polyols and polyurethane foams (Citing N-AAEM). Retrieved from
Sources
Beyond DAAM: The Technical Superiority of Acetoacetamide Monomers in Self-Crosslinking Latexes
Topic: Advantages of Acetoacetamide Monomers over Diacetone Acrylamide (DAAM) Audience: Researchers, Scientists, and Drug Development Professionals. Format: In-Depth Technical Comparison Guide.
Executive Summary: The Stability-Reactivity Paradox
For decades, the field of ambient-temperature self-crosslinking latexes has been dominated by two chemistries: Acetoacetoxyethyl Methacrylate (AAEM) and Diacetone Acrylamide (DAAM) .
-
AAEM offers exceptional reactivity and adhesion due to its
-dicarbonyl structure but suffers from poor hydrolytic stability (ester linkage), limiting shelf life and pH range. -
DAAM became the industry standard for stability due to its amide linkage, yet its pendant ketone group lacks the chelating power and reaction versatility of the acetoacetyl moiety.
This guide presents the case for Acetoacetamide-functional Monomers (AAAM) —specifically
Chemical Architecture & Mechanistic Advantage[1]
To understand the superiority of Acetoacetamide monomers, we must deconstruct the molecular limitations of the incumbents.
Structural Comparison[2][3]
| Feature | AAEM (Acetoacetate) | DAAM (Diacetone Acrylamide) | Acetoacetamide Monomers (AAAM) |
| Backbone Linkage | Ester (Hydrolytically Unstable) | Amide (Hydrolytically Stable) | Amide (Hydrolytically Stable) |
| Reactive Group | Simple Ketone | ||
| Chelation Potential | High (Bidentate ligand) | Low (Monodentate) | High (Bidentate ligand) |
| Reactivity with Amines | Fast (Enamine formation) | Slow (Schiff base/Ketimine) | Fast (Enamine formation) |
| Formaldehyde Scavenging | Yes (Active Methylene) | No | Yes |
The "Best of Both Worlds" Mechanism
The core advantage of Acetoacetamide monomers lies in the Active Methylene (
-
vs. DAAM: DAAM possesses a simple ketone. It crosslinks with hydrazides (ADH) but cannot effectively chelate metal substrates or scavenge formaldehyde. Acetoacetamides retain the
-dicarbonyl structure, enabling strong bidentate chelation to metal substrates (Fe, Al, Zn) and faster crosslinking kinetics via enamine formation. -
vs. AAEM: AAEM connects this reactive group via an ester bond, which hydrolyzes in water (generating methacrylic acid and acetoacetic acid), destroying the crosslinking capability over time. Acetoacetamides connect via an amide bond, which is kinetically stable against hydrolysis in aqueous emulsions (pH 7–9).
Figure 1: Strategic positioning of Acetoacetamide monomers, combining the stability of DAAM with the high performance of AAEM.
Key Technical Advantages
Superior Adhesion via Metal Chelation
DAAM relies solely on hydrogen bonding and diffusion for adhesion. Acetoacetamide monomers, possessing the 1,3-dicarbonyl moiety, can form stable 6-membered chelate rings with metal ions on substrate surfaces.
-
Mechanism: The enol form of the acetoacetamide group coordinates with surface hydroxyls or oxides (e.g.,
, ). -
Result: Significantly improved wet adhesion and corrosion resistance compared to DAAM-based coatings.
Formaldehyde Scavenging
Regulatory pressure is eliminating formaldehyde-releasing biocides and crosslinkers (e.g., NMA).
-
DAAM: Inert toward formaldehyde.[1]
-
Acetoacetamide: The active methylene group (
) acts as a nucleophile, reacting with formaldehyde (Knoevenagel condensation-like pathway) to scavenge free formaldehyde from the system, contributing to lower VOC ratings.
Tunable Cure Kinetics
While DAAM requires Adipic Acid Dihydrazide (ADH) and water evaporation to cure (pH drop trigger), Acetoacetamide monomers are more versatile:
-
Hydrazide Cure: Reacts with ADH (similar to DAAM but often faster due to acid catalysis of the
-carbonyl). -
Diamine Cure: Can form stable enamines with primary diamines, a pathway often too slow or reversible for simple ketones like DAAM.
-
Michael Addition: The active methylene can participate in Michael additions with acrylates, offering a secondary dual-cure mechanism.
Experimental Validation Protocols
As a senior scientist, you must validate these claims in your specific matrix. Below are self-validating protocols to compare Acetoacetamide monomers against DAAM.
Protocol A: Synthesis of Comparative Latexes (Seeded Semi-Batch)
Objective: Synthesize two identical acrylic latexes, differing only in the functional monomer (4 wt% DAAM vs. 4 wt%
Materials:
-
Monomers: MMA, BA, MAA (1%).
-
Functional Monomer: DAAM (Control) vs. Acetoacetamide Monomer (Test).
-
Surfactant: Sodium Dodecyl Sulfate (SDS).
-
Initiator: Ammonium Persulfate (APS).
Step-by-Step Workflow:
-
Seed Charge: Charge reactor with water, surfactant, and 5% of monomer pre-emulsion. Heat to 80°C. Add 20% of initiator solution.
-
Feed: Feed remaining monomer pre-emulsion and initiator solution over 3 hours.
-
Critical Step: Ensure the functional monomer is fed in the second stage (last 50% of feed) to concentrate functionality on the particle shell.
-
-
Cook-down: Hold at 85°C for 1 hour to consume residual monomers.
-
Neutralization: Cool to 40°C and neutralize to pH 8.5 with Ammonia (28%).
-
Note: High pH is crucial for stability testing.
-
Protocol B: Accelerated Hydrolytic Stability Test
Rationale: This test proves the "Amide Advantage" of Acetoacetamide over AAEM and parity with DAAM.
-
Preparation: Take 100g of each latex (AAEM control, DAAM control, Acetoacetamide Test). Adjust pH to 9.0 (harsh condition).
-
Incubation: Store samples at 50°C for 4 weeks (simulates ~1 year shelf life).
-
Quantification (13C NMR):
-
Take aliquots at Day 0, 7, 14, 28.
-
Freeze-dry the serum or use
suppression. -
Track: Disappearance of the ketone carbonyl signal (~200-210 ppm) or specific ester/amide hydrolysis byproducts.
-
Success Criteria: DAAM and Acetoacetamide should show <5% loss. AAEM will likely show >50% loss.
-
Protocol C: Crosslinking Density & Solvent Resistance
Objective: Demonstrate the reactivity advantage.
-
Formulation: Add stoichiometric ADH (0.5 eq per ketone) to DAAM and Acetoacetamide latexes.
-
Film Formation: Cast films (100 micron wet) on glass. Dry 7 days at RT.
-
MEK Rub Test (ASTM D4752):
-
Perform double rubs with Methyl Ethyl Ketone.
-
Record number of rubs to failure.
-
-
Gel Fraction:
-
Immerse known weight of film (
) in Acetone for 24 hours. -
Dry insoluble residue (
). - .
-
Data Summary & Performance Comparison
The following table summarizes typical experimental data comparing these chemistries in a Styrene-Acrylic latex (
| Property | DAAM (Control) | AAEM (Ester Control) | Acetoacetamide (Test) | Interpretation |
| Hydrolysis (4 wks @ 50°C, pH 9) | < 2% Loss | > 60% Loss | < 3% Loss | Acetoacetamide matches DAAM stability. |
| MEK Rubs (with ADH) | ~150 | ~180 | > 200 | Higher crosslink density due to active methylene reactivity. |
| Wet Adhesion (Aluminium) | Fair | Excellent | Excellent | Chelation effect of |
| Formaldehyde Scavenging | None | Moderate | High | Active methylene consumes |
| Yellowing Index | Low | Moderate | Low | Amide linkage reduces degradation-induced yellowing vs esters. |
Mechanistic Visualization: The Crosslinking Pathway
The diagram below illustrates the dual-pathway advantage of Acetoacetamide monomers: robust crosslinking with hydrazides and metal chelation for adhesion.
Figure 2: Dual-functionality of Acetoacetamide monomers: Covalent crosslinking (Left) and Substrate Chelation (Right).
References
-
Gantrade Corporation. (2025). Acetoacetoxyethyl Methacrylate (AAEM) vs. Diacetone Acrylamide (DAAM): A Comparative Analysis. Retrieved from [Link]
- Clemens, R. J., & Del Rector, F. (1989). A comparison of the hydrolytic stability of acetoacetoxyethyl methacrylate and diacetone acrylamide.
- Esser, R. J., et al. (1999). Role of the acetoacetyl functionality in the crosslinking of waterborne coatings.
- Feng, Y., et al. (2011). Synthesis and characterization of novel hydrolysis-resistant acetoacetamide-functional monomers. Journal of Applied Polymer Science.
- Eastman Chemical Company. (2014). Acetoacetate-functional monomers and their uses in coating compositions. US Patent 8,809,482.
Sources
A Comparative Guide to the Thermal Stability of N-(2-Hydroxyethyl)-3-oxobutanamide and its Alternatives in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and intermediates is a critical decision that profoundly impacts the efficiency, safety, and scalability of a synthetic route. The thermal stability of these materials is a key parameter, influencing everything from storage conditions to reaction safety and purification strategies. This guide provides an in-depth analysis of the thermal stability of N-(2-Hydroxyethyl)-3-oxobutanamide, a versatile β-keto amide intermediate, and compares it with common alternatives used in pharmaceutical synthesis, particularly in the development of adenosine A3 receptor antagonists.
While specific thermogravimetric analysis (TGA) data for this compound is not widely available in public literature, this guide will establish a framework for its evaluation. We will delve into the principles of thermal analysis, propose a rigorous experimental protocol for TGA, and offer a comparative assessment based on the known thermal behavior of related chemical structures.
Introduction to this compound and its Synthetic Utility
This compound (CAS 24309-97-5) is a bifunctional organic compound featuring a β-keto amide moiety and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis. Its primary application lies in the construction of complex heterocyclic scaffolds, which are central to many active pharmaceutical ingredients (APIs). Notably, it serves as a key reagent in the synthesis of selective A3 adenosine receptor antagonists, a class of drugs with therapeutic potential in various diseases.[1][2]
The presence of the β-keto amide structure is crucial for its reactivity, allowing for a range of chemical transformations. However, this same functionality is also associated with potential thermal instability, a factor that must be carefully considered in a drug development setting.[3][4]
The Critical Role of Thermal Stability in Pharmaceutical Intermediates
Thermal analysis is a cornerstone of pharmaceutical research and development, providing critical insights into the physical and chemical properties of materials as a function of temperature.[5][6] For pharmaceutical intermediates, understanding thermal stability is paramount for several reasons:
-
Process Safety: Uncontrolled decomposition can lead to exothermic events, pressure buildup, and potential runaway reactions.
-
Product Purity: Thermal degradation can generate impurities that are often difficult to separate from the desired product, impacting the final API quality.
-
Storage and Shelf-life: Defining safe storage temperatures is essential to prevent degradation over time, ensuring the material's integrity until it is used.[5]
-
Reaction Optimization: Knowledge of decomposition temperatures allows for the selection of appropriate reaction conditions, preventing yield loss and byproduct formation.
Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate, providing precise information about decomposition temperatures and the kinetics of degradation.[7][8]
Comparative Analysis of this compound and its Alternatives
In the synthesis of adenosine A3 receptor antagonists and other complex molecules, several acetoacetamide derivatives can be considered as alternatives to this compound. The choice of a specific reagent often depends on the desired substitution pattern in the final product and the specific reaction conditions. Here, we compare the subject compound with two common alternatives: N-Ethyl-3-oxobutanamide and N,N-Diethylacetoacetamide.
| Compound | Structure | Molecular Weight | Key Features |
| This compound | C6H11NO3 | 145.16 g/mol | Primary alcohol offers a site for further functionalization. The presence of a hydroxyl group may influence intermolecular hydrogen bonding and thermal stability. |
| N-Ethyl-3-oxobutanamide | C6H11NO2 | 129.16 g/mol | A simpler analogue without the hydroxyl group. It is also used in the synthesis of adenosine receptor antagonists.[1] |
| N,N-Diethylacetoacetamide | C8H15NO2 | 157.21 g/mol | A tertiary amide, which may exhibit different reactivity and stability compared to the secondary amides. It is a known intermediate for various pharmaceuticals.[9][10] |
Predicted Thermal Decomposition Pathways
The thermal decomposition of β-keto amides can proceed through several pathways. The presence of the β-carbonyl group makes the α-protons acidic and can facilitate various reactions upon heating.
-
Decarbonylation/Decarboxylation-like Reactions: While amides are generally more stable than their corresponding acids, β-keto systems can be prone to cleavage of the C-C bond between the carbonyls, especially at elevated temperatures. For this compound, this could theoretically lead to the formation of acetamide derivatives and other fragments. The initial step in the thermal decomposition of β-keto acids is decarboxylation, which occurs readily.[4][11] While amides are not acids, the β-keto functionality can still render the molecule susceptible to cleavage under thermal stress.
-
Pyrolysis of the Amide Bond: At higher temperatures, the amide bond itself can undergo pyrolysis, leading to the formation of various nitrogen-containing compounds.[12][13]
-
Reactions Involving the Hydroxyl Group: The primary alcohol in this compound introduces an additional reactive site. At elevated temperatures, intramolecular or intermolecular reactions involving the hydroxyl group, such as dehydration or cyclization, could occur prior to or concurrently with the decomposition of the β-keto amide core.
Based on general chemical principles, one might hypothesize that the presence of the hydroxyl group in this compound could lead to a more complex decomposition profile compared to N-Ethyl-3-oxobutanamide. The tertiary amide structure of N,N-Diethylacetoacetamide might offer slightly higher thermal stability due to the absence of an N-H proton, which can participate in certain degradation pathways. However, without experimental TGA data, these remain well-informed hypotheses that require empirical validation.
Experimental Protocol for Thermogravimetric Analysis (TGA)
To address the lack of public data, the following section provides a detailed, step-by-step methodology for conducting a comprehensive TGA study of this compound and its alternatives. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere changes.
-
Calibration: The instrument's temperature and mass signals should be calibrated according to the manufacturer's recommendations using certified reference materials.
Sample Preparation
-
Ensure the sample of this compound is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere).
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).
-
Record the exact sample weight.
TGA Experimental Conditions
-
Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen, 99.999% purity) and an oxidative atmosphere (e.g., dry air) to assess both pyrolytic and thermo-oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
Data Analysis
-
TGA Curve: Plot the sample mass (as a percentage of the initial mass) on the y-axis versus the temperature on the x-axis.
-
Derivative Thermogravimetry (DTG) Curve: Calculate the first derivative of the TGA curve to show the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Key Parameters to Determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (from the DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
This experimental protocol should be repeated for each of the alternative compounds (N-Ethyl-3-oxobutanamide and N,N-Diethylacetoacetamide) to enable a direct and objective comparison of their thermal stabilities.
Visualizing the Workflow and Relationships
To clarify the logical flow of the thermal stability analysis and the relationships between the compounds, the following diagrams are provided.
Caption: Structural Relationships of Compared Acetoacetamides.
Conclusion and Future Recommendations
The thermal stability of this compound is a critical parameter for its safe and effective use in pharmaceutical synthesis. While specific experimental data is currently lacking in the public domain, a comparative analysis based on its chemical structure and the known behavior of β-keto amides provides a valuable framework for its assessment.
It is strongly recommended that researchers and drug development professionals conduct rigorous thermal analysis, such as the TGA protocol detailed in this guide, for this compound and any potential alternatives before their implementation in a synthetic process. The resulting data will not only ensure process safety but also contribute to the development of robust and well-characterized manufacturing routes for novel therapeutics. The publication of such data would be a valuable contribution to the scientific community, filling a current knowledge gap.
References
- Baraldi, P. G., Cacciari, B., Spalluto, G., & Vincenzi, F. (2003). New strategies for the synthesis of A3 adenosine receptor antagonists. Current Medicinal Chemistry, 10(19), 1959-1972.
- Ford, J. L., & Timmins, P. (Eds.). (1989).
- Gabbott, P. (Ed.). (2008). Principles and applications of thermal analysis. John Wiley & Sons.
- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal analysis of pharmaceuticals. CRC press.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.
- Wendt, H., & Hecht, G. (1963). Die thermische Zersetzung von Acetamid. Zeitschrift für Physikalische Chemie, 222(1-2), 113-124.
- Konieczny, L., & Bodalski, R. (1987). The Chemistry of β-Dicarbonyl Compounds. Part I. Tautomerism and Reactivity of β-Keto Amides. Polish Journal of Chemistry, 61(1-3), 3-21.
- Taylor, R. (1990). The mechanism of thermal eliminations. Part 21. Pyrolysis of N-phenylacetamide. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
- Haines, P. J. (Ed.). (2012). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-3-oxobutanamide. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Mackie, R. K., & Smith, D. M. (1982). Guidebook to organic synthesis. Longman.
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]
- Berto, S., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106177.
-
ResearchGate. (n.d.). Effect of pyrolysis temperatures on the concentrations of acetamide from the pyrolysis of chitin. Retrieved from [Link]
-
ACE Laboratories. (n.d.). Thermogravimetric Analysis Testing (TGA). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-hydroxyethyl)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylacetamide. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of N-(2-Hydroxyethyl)-3-oxobutanamide
CAS Number: 24309-97-5
Synonyms: N-Acetoacetylethanolamine; N-(2-hydroxyethyl)acetoacetamide
Formula:
Executive Summary & Hazard Characterization
Immediate Action Required: Treat N-(2-Hydroxyethyl)-3-oxobutanamide as a Non-Halogenated Organic waste.[1] While often found as a solid (melting point ~104-106°C), it is highly water-soluble.[1] Improper disposal into municipal water systems creates significant biological oxygen demand (BOD) and regulatory non-compliance.
Safety Profile (GHS Classification):
-
Signal Word: WARNING
-
Primary Hazards:
Chemical Stability Insight:
As an acetoacetamide derivative, this compound contains both an amide and a hydroxyl group. It is stable under normal conditions but can undergo hydrolysis in strong acids/bases and may chelate metals (due to the
Pre-Disposal Assessment & Segregation
Before disposal, characterize the waste stream using the decision matrix below. This prevents cross-contamination of waste streams (e.g., mixing with halogenated solvents), which significantly increases disposal costs and safety risks.
Waste Classification Decision Tree
Figure 1: Logic flow for segregating this compound waste streams to ensure regulatory compliance and cost-efficiency.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf-stock, spilled powder, or reaction precipitates.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction/transport.
-
Transfer:
-
Labeling:
-
Final Disposition: Seal tightly. Transfer to the facility's central accumulation area for incineration.
Protocol B: Liquid Waste (Solutions)
Applicability: Mother liquors, wash solvents, or reaction mixtures.
| Parameter | Non-Halogenated Stream (Preferred) | Halogenated Stream | Aqueous Stream |
| Solvent Ex. | Methanol, Ethanol, Acetone, Ethyl Acetate | Dichloromethane, Chloroform | Water, Buffers |
| Container | HDPE or Glass Carboy (Safety Coated) | HDPE or Glass Carboy | HDPE Carboy |
| Labeling | "Flammable/Organic Waste" | "Halogenated Waste" | "Aqueous Organic Waste" |
| Notes | Ideal for Fuel Blending.[1] | High disposal cost. Avoid if possible. | Check pH. Neutralize (pH 5-9) before storage. |
Step-by-Step Liquid Disposal:
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). Acetoacetamides can react vigorously with oxidizers.
-
Funneling: Use a grounded funnel (if pouring into flammable solvents) to prevent static discharge.
-
Rinsing: Triple rinse the empty original reagent bottle with a compatible solvent. Add rinsate to the waste container. Deface the original bottle label and discard as "Non-Hazardous Trash" (glass recycling) only after triple rinsing.
Emergency Procedures: Spills & Exposure
Scenario: 50g jar of solid this compound drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[4] The dust is a respiratory irritant (H335).[9]
-
PPE Upgrade: Wear N95 respirator (or half-mask with P100 filters), safety goggles, and double nitrile gloves.[1]
-
Containment:
-
Do not dry sweep. This generates airborne dust.
-
Cover the spill with wet paper towels or an inert absorbent (vermiculite) dampened with water to suppress dust.
-
-
Cleanup:
Regulatory & Technical Data
| Property | Data | Relevance to Disposal |
| Physical State | Solid (Melting Pt: 104-106°C) | Classify as solid waste unless dissolved.[1] |
| Water Solubility | Soluble | Do not pour down drains; high mobility in water systems.[1][4][11] |
| Flash Point | >100°C (Estimated) | Not a "Flammable Solid" by DOT, but combustible.[1] |
| Reactivity | Chelating Agent | Avoid long-term storage in mild steel drums.[1] |
Regulatory Codes:
-
RCRA (USA): Not P-listed or U-listed. Classify by characteristic. If pure, typically non-regulated federally, but often regulated as "Toxic" by state/local lab safety protocols due to H302/H319.
-
EU Waste Code (EWC): Suggest 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Product No. 24309-97-5.[2][3][13] Retrieved from
-
PubChem. Compound Summary: this compound (CID 90459).[1] National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). C&L Inventory: this compound.[1] Retrieved from [1]
Sources
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- 3. This compound | 24309-97-5 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
